Fludeoxyglucose F 18
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUVYAZINUVJD-AHXZWLDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894178 | |
| Record name | Fludeoxyglucose F18 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105851-17-0 | |
| Record name | 2-Deoxy-2-(fluoro-18F)-α-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105851-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fludeoxyglucose F 18 [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105851170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fludeoxyglucose F18 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-FLUDEOXYGLUCOPYRANOSE F-18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBT3GBX27W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectory and Foundational Research of Fludeoxyglucose F 18
Genesis of Fludeoxyglucose F 18 as a Radiotracer
The journey of this compound (¹⁸F-FDG) as a pivotal radiotracer in medical imaging began with foundational chemical synthesis and was later propelled by the innovation of radiolabeling. The non-radioactive form of the molecule, 2-fluoro-2-deoxy-D-glucose (FDG), was first synthesized in 1968 by Josef Pacák, Zdeněk Točík, and Miloslav Černý at Charles University in Czechoslovakia. wikipedia.orgnih.gov This initial creation of the glucose analog laid the chemical groundwork for its future application in nuclear medicine.
The critical step of labeling FDG with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) was achieved in the 1970s by Tatsuo Ido and Alfred Wolf at the Brookhaven National Laboratory (BNL). wikipedia.orgwordpress.com This development was a significant milestone, transforming FDG into a viable tracer for positron emission tomography (PET). nih.gov The choice of fluorine-18 was strategic, owing to its relatively long half-life of approximately 110 minutes and low positron energy, which made it suitable for production at a cyclotron facility and transportation for human studies. auntminnie.comopenmedscience.combnl.gov
The first synthesis of ¹⁸F-FDG for human use was accomplished in 1976. wikipedia.orgfloridainvents.orgbnl.gov Following this breakthrough, the first administration of ¹⁸F-FDG to human subjects occurred in August 1976 at the University of Pennsylvania. wikipedia.orgnih.gov Abass Alavi administered the compound to two healthy volunteers, and the subsequent images, captured with a standard nuclear scanner, successfully demonstrated the concentration of the radiotracer in the brain. wikipedia.orgsnmjournals.org This event marked the birth of ¹⁸F-FDG as a clinical radiotracer and set the stage for its extensive use in medical research and diagnostics. nih.gov
Early Paradigms and Conceptualization of this compound Applications in Metabolic Research
The conceptual framework for using ¹⁸F-FDG in metabolic research was heavily influenced by earlier work with a similar molecule. The development of ¹⁸F-FDG was modeled on the ¹⁴C-labeled 2-deoxyglucose (¹⁴C-DG) autoradiographic method, a technique developed by Louis Sokoloff and his colleagues at the National Institutes ofH (NIH). auntminnie.comsnmjournals.org This method was a powerful tool for measuring regional brain glucose utilization in animal models. snmjournals.orgupenn.edu The principle was based on 2-deoxyglucose being an analog of glucose that is transported into cells and phosphorylated by hexokinase, but unlike glucose-6-phosphate, it is not significantly metabolized further and becomes trapped within the cell. wikipedia.orgsnmjournals.org
The translation of this concept to human studies required a radiolabeled version of deoxyglucose suitable for external imaging. snmjournals.org Researchers at the University of Pennsylvania, including Martin Reivich and David Kuhl, in collaboration with Alfred Wolf at BNL, identified 2-deoxy-2-fluoro-D-glucose as a promising candidate. auntminnie.comsnmjournals.org The fluorine atom at the C-2 position allowed for labeling with ¹⁸F without fundamentally altering the molecule's biological behavior as a glucose analog. snmjournals.org The primary initial application envisioned for ¹⁸F-FDG was the non-invasive measurement of regional brain glucose utilization in humans, as virtually all of the brain's energy is derived from glucose metabolism. snmjournals.org
The first human studies in 1976 confirmed this paradigm, demonstrating that ¹⁸F-FDG uptake could map metabolic activity in the brain. wikipedia.orgsnmjournals.org This had a profound influence on neuroscience research, providing a new way to study brain function in both healthy and diseased states. wikipedia.orgsnmjournals.org Soon after, in 1980, the discovery that ¹⁸F-FDG also accumulates in tumors, which often exhibit high rates of glycolysis, opened up a vast new field of application in oncology. wikipedia.org This finding laid the groundwork for the evolution of PET as a major clinical tool for cancer diagnosis, staging, and monitoring treatment response. wikipedia.orgnih.govnih.gov
Evolution of this compound Radiopharmaceutical Development
The evolution of ¹⁸F-FDG radiopharmaceutical development has been marked by significant improvements in its synthesis, leading to increased yield, shorter production times, and wider availability.
The initial method used for producing ¹⁸F-FDG at Brookhaven National Laboratory was electrophilic fluorination . wordpress.comsnmjournals.org This process involved reacting the precursor 3,4,6-tri-O-acetyl-D-glucal with elemental fluorine gas labeled with ¹⁸F ([¹⁸F]F₂). wordpress.comnih.gov While groundbreaking, this method had considerable drawbacks, including a low radiochemical yield of about 8% and a lengthy synthesis time of approximately two hours. wordpress.comnih.gov The low specific activity of the [¹⁸F]F₂ gas was also a significant disadvantage. wordpress.com
A major breakthrough occurred in 1986 when Hamacher and colleagues developed a nucleophilic synthesis method. wordpress.comsnmjournals.org This approach utilized the nucleophilic displacement of a leaving group from a precursor molecule by the [¹⁸F]fluoride ion. The commonly used precursor is mannose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose), and the reaction is facilitated by a phase-transfer catalyst like Kryptofix 222. wordpress.comsnmjournals.orgnih.gov This nucleophilic method offered a much higher yield (over 50%) and a significantly shorter production time of around 50 minutes. wordpress.com
This new, more efficient synthesis was transformative, making ¹⁸F-FDG much more practical for clinical use. wordpress.comsnmjournals.org The development of automated synthesis modules, or "boxes," further streamlined the production process, allowing for consistent, high-yield production in a controlled environment. wordpress.comsnmjournals.org These advancements were crucial for the establishment of commercial radiopharmacies that could produce and distribute ¹⁸F-FDG to hospitals and imaging centers that did not have their own cyclotrons or radiochemistry facilities. snmjournals.orgsnmjournals.org This widespread availability cemented ¹⁸F-FDG's role as the most commonly used PET radiopharmaceutical today. wordpress.comsnmjournals.org
Interactive Data Table: Comparison of ¹⁸F-FDG Synthesis Methods
| Feature | Electrophilic Fluorination (c. 1976) | Nucleophilic Fluorination (c. 1986) |
| Precursor | 3,4,6-tri-O-acetyl-D-glucal | Mannose triflate |
| Fluorine Source | [¹⁸F]F₂ gas | [¹⁸F]Fluoride ion |
| Catalyst | Not applicable | Kryptofix 222 or Tetrabutylammonium salts |
| Typical Yield | ~8% wordpress.comnih.gov | >50% wordpress.com |
| Synthesis Time | ~2 hours wordpress.comnih.gov | ~50 minutes wordpress.com |
| Key Advantage | First successful method for human studies | High yield, shorter time, simpler process snmjournals.org |
| Key Disadvantage | Low yield, long synthesis time, low specific activity wordpress.com | Requires anhydrous conditions nih.gov |
Biochemical and Cellular Mechanisms of Fludeoxyglucose F 18 Uptake and Metabolism
Cellular Transport Mechanisms of Fludeoxyglucose F 18
The initial and rate-limiting step for the cellular utilization of ¹⁸F-FDG is its transport across the plasma membrane. This process is primarily mediated by a family of facilitative glucose transporter proteins (GLUTs).
This compound is transported into cells by the same facilitative glucose transporters that mediate the uptake of glucose. drugbank.compatsnap.com The GLUT family comprises 14 isoforms, which are expressed in a tissue-specific manner. snmjournals.orgnih.gov These transporters carry glucose and its analogs, like ¹⁸F-FDG, down a concentration gradient in an energy-independent process. openmedscience.com Once inside the cell, ¹⁸F-FDG is available for the initial steps of glycolysis. patsnap.com The upregulation of GLUTs is a common feature in many types of cancer, which contributes to the increased uptake of ¹⁸F-FDG observed in malignant tissues. nih.gov
Among the various GLUT isoforms, GLUT1 and GLUT3 are considered the key transporters of ¹⁸F-FDG in most cancer cells due to their high expression levels in a variety of cancers. snmjournals.org Both GLUT1 and GLUT3 have a high affinity for glucose, ensuring efficient uptake even at physiological blood glucose concentrations. nih.gov
GLUT1 is widely expressed and is responsible for the basal glucose uptake in many cell types. spandidos-publications.com Its expression is often significantly elevated in tumors compared to normal tissues. openmedscience.comsnmjournals.org Studies have shown a positive correlation between GLUT1 expression and ¹⁸F-FDG uptake in various cancers, including non-small cell lung cancer and pancreatic cancer. snmjournals.orgnih.govnih.gov However, this correlation is not always consistent across all tumor types. snmjournals.org
GLUT3 has the highest affinity for glucose among the GLUT isoforms and is the primary glucose transporter in neurons. snmjournals.org Elevated GLUT3 expression has also been observed in various cancers and has been linked to increased ¹⁸F-FDG uptake. snmjournals.orgnih.gov In some inflammatory lesions, Glut-3 has been suggested to play a more significant role than Glut-1 in ¹⁸F-FDG uptake. nih.govnih.gov
The differential expression of these transporters can influence the intensity of the ¹⁸F-FDG signal in PET imaging. For instance, in non-small cell lung cancer, the levels of GLUT1 and GLUT3 have been found to correlate better with ¹⁸F-FDG accumulation than the levels of hexokinase enzymes. snmjournals.org
Table 1: Correlation of GLUT1 and GLUT3 with ¹⁸F-FDG Uptake in Different Tissues
| Transporter | Tissue/Condition | Correlation with ¹⁸F-FDG Uptake |
|---|---|---|
| GLUT1 | Non-Small Cell Lung Cancer | Positive correlation snmjournals.orgnih.gov |
| Pancreatic Cancer | Positive correlation nih.gov | |
| Breast Cancer | Inconsistent correlation snmjournals.org | |
| Hepatocellular Carcinoma (Poorly Differentiated) | Increased expression associated with high uptake spandidos-publications.com | |
| GLUT3 | Pulmonary Inflammatory Lesions | Positive correlation, potentially more significant than GLUT1 nih.govnih.gov |
| Non-Small Cell Lung Cancer | Positive correlation snmjournals.org |
Intracellular Phosphorylation and Trapping of this compound
Following its transport into the cell, ¹⁸F-FDG undergoes a critical metabolic step that ensures its retention within the cell, a phenomenon often referred to as "metabolic trapping."
Once inside the cell, ¹⁸F-FDG is phosphorylated at the 6-position by the enzyme hexokinase, the first rate-limiting enzyme in the glycolytic pathway. patsnap.comnih.gov This reaction converts ¹⁸F-FDG to this compound-6-phosphate (¹⁸F-FDG-6-P). drugbank.comsnmjournals.org Hexokinases have a high affinity for glucose and its analogs, and this rapid phosphorylation helps to maintain the concentration gradient for continued ¹⁸F-FDG transport into the cell. nih.gov The resulting ¹⁸F-FDG-6-P is a negatively charged molecule that cannot be transported back across the cell membrane. nih.govnih.gov Unlike glucose-6-phosphate, ¹⁸F-FDG-6-P is a poor substrate for the next enzyme in the glycolytic pathway, glucose-6-phosphate isomerase, effectively trapping it within the cell. patsnap.comopenmedscience.comwikipedia.org
There are four main isoforms of hexokinase in mammalian cells. Hexokinase 1 (HK1) and Hexokinase 2 (HK2) are the primary isoforms expressed in most cancer cells and are considered the key enzymes for phosphorylating ¹⁸F-FDG. snmjournals.org HK2, in particular, is often overexpressed in malignant tumors and is associated with increased glucose metabolism. nih.gov In pheochromocytomas and paragangliomas, HK2 levels have been shown to correlate better with ¹⁸F-FDG accumulation than GLUT1 or GLUT3 levels. snmjournals.org The retention of ¹⁸F-FDG within a cell is a balance between the activity of hexokinase and the activity of glucose-6-phosphatase, an enzyme that can dephosphorylate ¹⁸F-FDG-6-P, allowing it to exit the cell. drugbank.comspandidos-publications.com Many tumor cells have low levels of glucose-6-phosphatase activity, which further contributes to the accumulation of ¹⁸F-FDG-6-P. snmjournals.orgnih.gov
Table 2: Key Enzymes in ¹⁸F-FDG Metabolism and Retention
| Enzyme | Function | Role in ¹⁸F-FDG Accumulation |
|---|---|---|
| Hexokinase (especially HK2) | Phosphorylates ¹⁸F-FDG to ¹⁸F-FDG-6-phosphate | Traps ¹⁸F-FDG inside the cell; often overexpressed in cancer snmjournals.orgnih.gov |
| Glucose-6-Phosphatase | Dephosphorylates ¹⁸F-FDG-6-phosphate to ¹⁸F-FDG | Allows ¹⁸F-FDG to exit the cell; often has low activity in cancer snmjournals.orgspandidos-publications.comnih.gov |
Signaling Pathways Influencing this compound Accumulation
The accumulation of ¹⁸F-FDG is not a static process but is dynamically regulated by various intracellular signaling pathways that control the expression and activity of both GLUTs and hexokinases. Well-established regulators include c-Myc, PI3K/PKB (Akt), and HIF1α. snmjournals.orgnih.govsnmjournals.org
PI3K/Akt Pathway: Activation of the PI3K/Akt signaling pathway is a common event in cancer and is known to promote glucose uptake and glycolysis. This pathway can lead to increased translocation of GLUT1 to the cell surface and can also enhance the expression of both GLUT1 and HK2. snmjournals.org For example, in some hepatocellular carcinoma cells, growth factors activate PI3K/Akt signaling, leading to increased glucose uptake. snmjournals.org
Hypoxia and HIF-1α: Solid tumors often contain regions of hypoxia (low oxygen), which triggers a cellular response mediated by the transcription factor hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α promotes the expression of genes involved in glycolysis, including GLUT1 and HK2, leading to increased ¹⁸F-FDG uptake. nih.govresearchgate.net
Oncogenes: Other oncogenes such as c-Myc and Src can also stimulate glycolysis and subsequently enhance ¹⁸F-FDG accumulation by upregulating the expression of glycolytic enzymes. nih.gov
These signaling pathways represent key regulatory nodes that cancer cells exploit to enhance their glucose consumption, which in turn leads to the elevated ¹⁸F-FDG accumulation observed in PET imaging. snmjournals.orgnih.gov
Oncogenic Signaling Pathways and Glycolytic Upregulation
A hallmark of many cancers is the alteration of signaling pathways that drive uncontrolled cell growth and proliferation. nih.gov These same pathways are frequently implicated in the reprogramming of cellular metabolism, leading to an increased reliance on glycolysis, even in the presence of oxygen (aerobic glycolysis). This metabolic shift, also known as the Warburg effect, is a key contributor to the increased uptake of ¹⁸F-FDG observed in tumors. nih.govportlandpress.com
Several key oncogenic signaling pathways are instrumental in this glycolytic upregulation. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is commonly hyperactivated in various cancers, plays a central role in promoting aerobic glycolysis. physiology.orgsnmjournals.orgresearchgate.net Activation of this pathway can be triggered by mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN. nih.gov The PI3K/Akt cascade influences glycolysis both directly, by phosphorylating and activating glycolytic enzymes, and indirectly, by modulating the activity of transcription factors that control the expression of genes involved in glucose metabolism. physiology.orgsnmjournals.orgresearchgate.net
Another critical pathway is the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway, often activated by mutations in genes like RAS and RAF, is also involved in the regulation of cellular metabolism. mdpi.comyoutube.com The MAPK/ERK pathway can influence the expression of glycolytic enzymes and glucose transporters, thereby contributing to the enhanced glycolytic flux seen in cancer cells. mdpi.comnih.gov
The transcription factor c-Myc is a master regulator of cellular metabolism and is frequently overexpressed in human cancers. nih.govatsjournals.orgsnmjournals.orgnih.govmdpi.com c-Myc directly upregulates the expression of numerous genes involved in glycolysis, including those encoding for glucose transporters and key glycolytic enzymes. atsjournals.orgsnmjournals.orgnih.gov By orchestrating a coordinated increase in the machinery of glucose uptake and metabolism, c-Myc significantly contributes to the Warburg effect and, consequently, to elevated ¹⁸F-FDG accumulation. atsjournals.orgsnmjournals.org
The upregulation of glycolysis by these oncogenic pathways provides a significant growth advantage to cancer cells. It allows for the rapid production of ATP and provides the necessary building blocks for the synthesis of macromolecules required for cell proliferation, such as nucleotides, lipids, and amino acids. nih.govnih.gov This metabolic reprogramming is a fundamental aspect of tumorigenesis and is the underlying principle that allows for the visualization of tumors using ¹⁸F-FDG positron emission tomography (PET). mdpi.com
Table 1: Oncogenic Signaling Pathways and their Role in Glycolytic Upregulation
| Signaling Pathway / Oncogene | Key Activating Mutations/Alterations | Primary Downstream Effectors | Impact on Glycolysis | Consequence for ¹⁸F-FDG Uptake |
|---|---|---|---|---|
| PI3K/Akt | PIK3CA mutations, PTEN loss | Akt, mTORC1 | Promotes glucose uptake and activates multiple glycolytic enzymes. physiology.orgsnmjournals.orgresearchgate.net | Increased |
| MAPK/ERK | RAS, RAF mutations | ERK1/2 | Upregulates expression of glycolytic enzymes. mdpi.comnih.gov | Increased |
| c-Myc | Gene amplification, translocation | Max | Directly transcribes genes for glucose transporters and glycolytic enzymes. atsjournals.orgsnmjournals.orgnih.gov | Increased |
Regulation of Glucose Transporters and Hexokinase Enzymes by Signaling Pathways
The increased uptake of ¹⁸F-FDG into cancer cells is initiated by its transport across the cell membrane and its subsequent phosphorylation. These two critical steps are mediated by glucose transporters (GLUTs) and hexokinase (HK) enzymes, respectively. The expression and activity of these proteins are tightly regulated by the same oncogenic signaling pathways that drive glycolytic upregulation.
The PI3K/Akt signaling pathway exerts significant control over both GLUTs and HKs. nih.gov A primary mechanism by which this pathway enhances glucose uptake is by promoting the translocation of GLUT1, a major glucose transporter in many cancers, to the plasma membrane. nih.gov This relocalization increases the cell's capacity for glucose and ¹⁸F-FDG import. Furthermore, activated Akt can directly phosphorylate and activate key glycolytic enzymes, including hexokinase 2 (HK2). nih.gov Studies have shown that the PI3K/Akt pathway can induce the expression of HK2, which then catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first irreversible step of glycolysis. johnshopkins.edu This phosphorylation step is also what traps ¹⁸F-FDG inside the cell as ¹⁸F-FDG-6-phosphate.
The transcription factor c-Myc also plays a direct role in upregulating the expression of both glucose transporters and hexokinases. physiology.orgnih.gov c-Myc binds to the promoter regions of genes encoding GLUT1 and HK2, leading to their increased transcription. physiology.orgresearchgate.netnih.gov This coordinated upregulation ensures that both the capacity for glucose import and the subsequent intracellular trapping mechanism are enhanced, contributing significantly to the high levels of ¹⁸F-FDG accumulation seen in many tumors.
Table 2: Regulation of Glucose Transporters and Hexokinases by Signaling Pathways
| Signaling Pathway / Oncogene | Target Molecule | Mode of Regulation | Cellular Effect |
|---|---|---|---|
| PI3K/Akt | GLUT1 | Promotes translocation to the plasma membrane. nih.gov | Increased glucose/¹⁸F-FDG transport into the cell. |
| HK2 | Induces expression and promotes activity. nih.govjohnshopkins.edu | Increased phosphorylation and intracellular trapping of glucose/¹⁸F-FDG. | |
| c-Myc | GLUT1 | Upregulates gene transcription. physiology.orgresearchgate.netnih.gov | Increased synthesis of glucose transporters. |
| HK2 | Upregulates gene transcription. physiology.orgresearchgate.netnih.gov | Increased synthesis of hexokinase enzymes. | |
| MAPK/ERK | GLUT1 | Increases expression. nih.govyoutube.com | Increased capacity for glucose/¹⁸F-FDG uptake. |
Interplay of Glycolysis and Other Metabolic Pathways with this compound Uptake
The upregulation of glycolysis in cancer cells, which drives the accumulation of ¹⁸F-FDG, is not an isolated metabolic event. Instead, it is intricately linked with other metabolic pathways that support the anabolic demands of rapidly proliferating cells. researchgate.net This metabolic reprogramming ensures that the carbon skeletons derived from glucose are efficiently utilized for the synthesis of essential biomolecules.
One of the major branch points from glycolysis is the Pentose Phosphate Pathway (PPP) . The first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate, produces the substrate for the PPP. nih.gov In cancer cells, a significant portion of glucose-6-phosphate can be shunted into the PPP. nih.gov This pathway is crucial for producing two key molecules: NADPH, which is essential for maintaining redox balance and for reductive biosynthesis, and ribose-5-phosphate, a precursor for nucleotide synthesis. physiology.orgnih.gov The high demand for nucleotides in dividing cells makes the PPP particularly active in tumors. The initial uptake and phosphorylation of glucose (and thus ¹⁸F-FDG) is a prerequisite for flux into the PPP, linking high glycolytic activity with the anabolic processes supported by this pathway.
Glycolysis is also closely interconnected with lipid synthesis . The pyruvate generated at the end of glycolysis can be converted to acetyl-CoA, a primary building block for the de novo synthesis of fatty acids. nih.gov This process is essential for the formation of new cell membranes and signaling molecules. Although glycolysis provides the necessary substrate and energy for lipogenesis, the direct drive of lipogenesis by glycolysis can be complex and may not always be a straightforward correlation. nih.gov Nevertheless, the metabolic reprogramming that favors high glycolytic rates also supports the increased lipid synthesis observed in many cancers.
The Tricarboxylic Acid (TCA) cycle , while often considered to be downregulated in the context of the Warburg effect, remains active in many cancer cells and plays a crucial role in providing intermediates for biosynthesis. researchgate.net Pyruvate from glycolysis can enter the TCA cycle, which then generates precursors for the synthesis of amino acids and lipids. nih.gov Additionally, glutamine is another important fuel source that can replenish TCA cycle intermediates. mdpi.com The interplay between glycolysis and the TCA cycle allows cancer cells to flexibly utilize different nutrients to meet their bioenergetic and biosynthetic needs.
Table 3: Interplay of Glycolysis with Other Metabolic Pathways
| Interacting Pathway | Key Glycolytic Intermediate | Products of Interacting Pathway | Impact on ¹⁸F-FDG Uptake |
|---|---|---|---|
| Pentose Phosphate Pathway (PPP) | Glucose-6-Phosphate | NADPH, Ribose-5-Phosphate | High glycolytic flux to supply the PPP contributes to increased ¹⁸F-FDG uptake. physiology.orgnih.gov |
| Lipid Synthesis | Pyruvate (converted to Acetyl-CoA) | Fatty acids, Cholesterol | Glycolysis provides the building blocks for lipid synthesis, and this metabolic reprogramming is associated with high ¹⁸F-FDG uptake. nih.gov |
| Tricarboxylic Acid (TCA) Cycle | Pyruvate | ATP, Biosynthetic precursors (e.g., citrate, α-ketoglutarate) | While seemingly paradoxical with the Warburg effect, the TCA cycle is active for biosynthesis, and the overall metabolic shift supports high ¹⁸F-FDG uptake. researchgate.netnih.gov |
Hypoxia-Induced this compound Uptake Mechanisms
Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment, arising from the rapid proliferation of cancer cells that outstrips the existing blood supply. portlandpress.com In response to hypoxia, cancer cells undergo a profound metabolic adaptation, shifting towards a greater reliance on anaerobic glycolysis for energy production. mdpi.com This adaptive response is a major driver of increased ¹⁸F-FDG uptake in tumors. nih.govsnmjournals.orgjohnshopkins.edu
The master regulator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1 (HIF-1) . mdpi.com HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of its target genes. mdpi.com
A key function of HIF-1 is the transcriptional upregulation of genes involved in glucose metabolism. researchgate.net HIF-1 directly activates the transcription of genes encoding glucose transporters, most notably GLUT1 and GLUT3 , leading to an increased capacity for glucose and ¹⁸F-FDG uptake. portlandpress.comnih.gov Concurrently, HIF-1 also induces the expression of several key glycolytic enzymes, including hexokinase 2 (HK2) , phosphofructokinase, and pyruvate kinase. youtube.comnih.gov The upregulation of HK2 is particularly important for ¹⁸F-FDG accumulation, as it enhances the intracellular trapping of the radiotracer.
Furthermore, HIF-1 promotes the conversion of pyruvate to lactate by upregulating the expression of lactate dehydrogenase A (LDHA) and pyruvate dehydrogenase kinase 1 (PDK1). youtube.comnih.gov PDK1 inhibits the entry of pyruvate into the TCA cycle, thus reinforcing the shift towards anaerobic glycolysis. This comprehensive reprogramming of glucose metabolism orchestrated by HIF-1 ensures that cancer cells can continue to generate ATP and survive in the challenging hypoxic microenvironment.
The strong correlation between hypoxia, HIF-1 activation, and the upregulation of glycolytic machinery provides a clear molecular basis for the increased ¹⁸F-FDG uptake observed in hypoxic regions of tumors. This has led to the suggestion that ¹⁸F-FDG PET imaging can serve as an indirect marker of tumor hypoxia. nih.govnih.gov
Table 4: Hypoxia-Induced Mechanisms of this compound Uptake
| Key Molecule/Process | Role in Hypoxia | Effect on Glucose Metabolism | Impact on ¹⁸F-FDG Uptake |
|---|---|---|---|
| Hypoxia | Low oxygen tension in the tumor microenvironment. | Triggers a shift from oxidative phosphorylation to anaerobic glycolysis. | Increased |
| HIF-1α | Stabilized under hypoxic conditions, acts as a master transcription factor. mdpi.com | Upregulates the expression of genes involved in glucose transport and glycolysis. researchgate.net | Increased |
| GLUT1 | Glucose transporter. | Expression is transcriptionally upregulated by HIF-1α. portlandpress.comnih.gov | Enhanced transport of ¹⁸F-FDG into the cell. |
| HK2 | Hexokinase enzyme. | Expression is transcriptionally upregulated by HIF-1α. youtube.comnih.gov | Increased intracellular trapping of ¹⁸F-FDG as ¹⁸F-FDG-6-phosphate. |
Preclinical Research Methodologies and Models Utilizing Fludeoxyglucose F 18
Small Animal Positron Emission Tomography (PET) Imaging Protocols
The use of dedicated small animal PET scanners, which emerged in the mid-1990s, has become an essential tool for in vivo molecular imaging in animal models of human disease. nih.gov These protocols are designed to maximize the quality and reproducibility of data obtained from [18F]FDG PET studies.
Optimizing imaging parameters is critical for obtaining high-quality, quantifiable, and reproducible data from preclinical [18F]FDG PET scans. This involves balancing factors like injected radiotracer dose, scan duration, and the capabilities of the PET scanner to ensure diagnostic image quality while minimizing experimental variables. nih.govmdpi.com
Key research findings in this area include:
Dose and Time Optimization: Advanced PET/CT technology, particularly long axial field-of-view (LAFOV) scanners, allows for significant reductions in the injected [18F]FDG dose or shorter scan times without compromising image quality. mdpi.com Studies have shown that reducing the injected activity to 1.0 MBq/kg in a LAFOV scanner can provide diagnostic image quality comparable to a standard 3.0 MBq/kg dose. mdpi.com
Scanner Technology: The sensitivity of the PET scanner is a major factor. For instance, scanners with five-ring bismuth germanium oxide (BGO) detectors have been shown to allow for a reduction in [18F]FDG dose by up to 25% while maintaining image quality. nih.gov
Reconstruction Algorithms: The use of sophisticated reconstruction algorithms, such as ordered subset expectation maximization (OSEM) with resolution recovery, plays a role in enhancing image quality, which can support efforts to reduce dose or scan time. nih.gov
Quantitative Accuracy: While reducing the dose, it is crucial to maintain the accuracy of quantitative parameters like the Standardized Uptake Value (SUV). Studies indicate that with low doses, SUVmean and SUVpeak show negligible reductions, although SUVmax may be more variable. mdpi.com
Table 1: Factors in the Optimization of Preclinical [18F]FDG Imaging
| Parameter | Description | Impact on Imaging | Source |
|---|---|---|---|
| Injected Dose | The amount of [18F]FDG administered to the animal. | Affects signal-to-noise ratio (SNR) and image quality. Lower doses are desirable but must be sufficient for detection. | nih.govmdpi.com |
| Scan Duration | The length of time the animal is scanned (per bed position). | Longer scans acquire more counts, improving SNR, but increase anesthesia time. Can be shortened with high-sensitivity scanners. | mdpi.com |
| Scanner Sensitivity | The efficiency of the PET system in detecting positron annihilation events. | Higher sensitivity (e.g., LAFOV scanners) allows for lower doses or shorter scan times. | mdpi.com |
| Reconstruction Method | The algorithm used to create the 3D image from raw scanner data. | Advanced algorithms (e.g., OSEM with resolution recovery) can improve image quality and quantitative accuracy. | nih.gov |
Animal handling and preparation have a profound impact on the biodistribution of [18F]FDG and can significantly alter the results of preclinical PET studies. snmjournals.orgnih.gov Because [18F]FDG is a glucose analog, its uptake is influenced by the animal's metabolic state, which can be affected by factors such as diet, temperature, and anesthesia. wikipedia.orgsnmjournals.org
Systematic studies in mice have demonstrated that:
Fasting: Fasting mice for 8-12 hours is crucial. It reduces competition from blood glucose and significantly decreases [18F]FDG uptake in the myocardium, allowing for better visualization of adjacent structures. snmjournals.orgsnmjournals.org
Temperature Control: Mice have a high surface-area-to-volume ratio and are prone to hypothermia, especially under anesthesia. Warming the animals (e.g., with a heating pad) prevents the activation of brown adipose tissue (BAT), which otherwise shows intense [18F]FDG uptake that can mask nearby tumors or other targets. nih.govresearchgate.net Combining warming and fasting can increase tumor-to-organ ratios up to 17-fold. nih.govresearchgate.net
Anesthesia: The choice of anesthetic is critical. Isoflurane is often preferred as it only mildly increases blood glucose levels and effectively reduces [18F]FDG uptake in skeletal muscle and BAT. snmjournals.orgnih.gov In contrast, ketamine/xylazine combinations can cause marked hyperglycemia, which significantly interferes with [18F]FDG uptake and is generally not recommended for these studies. nih.govresearchgate.net
Table 2: Effect of Preparation Conditions on [18F]FDG Biodistribution in Mice
| Condition | Tissue/Organ | Effect on [18F]FDG Uptake | Reasoning | Source |
|---|---|---|---|---|
| Fasting | Myocardium, Brown Adipose Tissue | Significantly Decreased | Shifts metabolism from glucose to fatty acids. | snmjournals.orgsnmjournals.org |
| Warming | Brown Adipose Tissue | Markedly Decreased | Prevents cold-induced thermogenesis, a high glucose-consuming process. | nih.govresearchgate.net |
| Isoflurane Anesthesia | Skeletal Muscle, Brown Adipose Tissue | Markedly Decreased | Reduces muscle activity and inhibits thermogenesis. | snmjournals.orgnih.gov |
| Ketamine/Xylazine Anesthesia | Tumor and other tissues | Variable / Unreliable | Induces significant hyperglycemia, competing with [18F]FDG for uptake. | nih.govresearchgate.net |
| Warming + Fasting | Tumor | Increased (up to 4-fold) | Reduces background uptake in other tissues, improving tumor-to-background contrast. | nih.govresearchgate.net |
While static PET images taken at a single time point provide a snapshot of [18F]FDG distribution, dynamic imaging and tracer kinetic modeling offer a more detailed characterization of tracer uptake and transport. nih.govbruker.com This approach involves acquiring PET data over time, typically starting from the moment of tracer injection, to generate time-activity curves (TACs) for different tissues. nih.gov
These TACs can be analyzed using compartmental models to estimate key physiological parameters.
Compartmental Models: Different models can be applied depending on the biological process. For [18F]FDG, a two-tissue irreversible compartment model (irr2TCM) is often used. nih.govsnmjournals.org This model describes the transport of [18F]FDG from the blood into the tissue and its subsequent phosphorylation and trapping within the cell. nih.gov Simpler models, like a one-tissue compartment model (1TCM), may also be used in some contexts. snmjournals.org
Kinetic Parameters: The analysis yields rate constants (K1, k2, k3) that describe the rate of tracer movement between compartments.
K1: Represents the rate of tracer delivery and transport from plasma into the tissue.
k2: Represents the rate of tracer transport back from the tissue to plasma.
k3: Represents the rate of [18F]FDG phosphorylation by hexokinase, which traps it in the cell. nih.gov
Net Influx Rate (Ki): A composite parameter, often calculated as (K1 * k3) / (k2 + k3), represents the net rate of glucose uptake and is a key indicator of metabolic activity. nih.gov
Applications: Kinetic analysis allows for a more robust quantification of metabolic processes than static SUV measurements and can facilitate the analysis of therapeutic interventions on glucose metabolism. nih.govbruker.com
Development and Validation of Preclinical Fludeoxyglucose F 18 Radiotracer Applications
The development and validation of [18F]FDG as a preclinical imaging biomarker is a critical process for its reliable application in research. This involves demonstrating that changes in [18F]FDG uptake correlate with biological or clinical endpoints, thereby establishing it as a valid surrogate marker. nih.govnih.gov
In oncology, [18F]FDG PET has been extensively validated as a biomarker for monitoring treatment response. nih.gov Preclinical studies in mice with human tumor xenografts are instrumental in predicting how [18F]FDG PET might perform in later clinical trials for specific therapies. nih.gov For example, changes in tumor glucose metabolism, as measured by [18F]FDG uptake, often precede changes in tumor size, offering an early indication of treatment efficacy. nih.govaacrjournals.org
Validation studies have also been crucial in other fields. In atherosclerosis research, it has been shown that [18F]FDG PET/CT can detect changes in plaque inflammation in response to therapies in murine models. nih.gov The uptake of [18F]FDG in atherosclerotic plaques has been correlated with histological features of plaque instability, validating its use as a non-invasive tool to assess plaque vulnerability. nih.gov The development of imaging scores that combine [18F]FDG PET data with clinical parameters has been validated to improve prognostic accuracy in cancer models. nih.gov
Preclinical Models for this compound Research
The utility of [18F]FDG PET is closely tied to the availability of relevant animal models that accurately mimic human diseases. nih.govresearchgate.net Murine models are the most widely used due to their genetic tractability, cost-effectiveness, and rapid disease progression. frontiersin.org
Cancer: The most common preclinical cancer models for [18F]FDG research involve xenografts, where human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., SCID or nude mice). snmjournals.orgresearchgate.net These models are used to study tumor glucose metabolism and to non-invasively monitor the response to various anti-cancer therapies, including targeted agents and chemotherapy. nih.govaacrjournals.org [18F]FDG PET allows for the longitudinal assessment of treatment effects on tumor metabolism in the same animal over time. nih.gov
Infectious Disease: [18F]FDG is taken up by activated inflammatory cells, such as neutrophils and macrophages, making it a valuable tool for imaging infection and inflammation. nih.gov In preclinical models of infection, such as bacterial osteomyelitis, [18F]FDG PET has been shown to be superior to other tracers for locating the site of infection. nih.gov Kinetic analysis in these models helps to characterize the inflammatory response over time. nih.gov
Atherosclerosis: Genetically modified mouse models are essential for studying atherosclerosis. frontiersin.org Apolipoprotein E-deficient (ApoE-/-) mice, when fed a high-fat or high-cholesterol diet, develop atherosclerotic plaques that share features with human lesions. nih.govfrontiersin.org In these models, [18F]FDG PET is used to detect and quantify inflammation within the arterial wall, a key process in the development of vulnerable, rupture-prone plaques. nih.gov This allows researchers to non-invasively test the efficacy of anti-inflammatory and lipid-lowering therapies aimed at stabilizing atherosclerotic lesions. nih.gov
Patient-Derived Xenograft (PDX) Models in this compound Research
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissues from a patient into an immunodeficient or humanized mouse, have become a critical platform in preclinical oncology research. nih.govcriver.com These models are considered more faithful to human tumor biology than traditional cell line-derived xenografts, as they largely retain the histological and genetic characteristics of the original tumor. nih.govmdpi.com This fidelity makes PDX models particularly valuable for studying tumor metabolism, progression, and response to therapies, where this compound Positron Emission Tomography (PET) serves as a key imaging modality.
In the context of this compound research, PDX models offer a translational bridge between laboratory findings and clinical outcomes. They allow for the in vivo assessment of glucose metabolism in tumors that closely mimic the heterogeneity and molecular diversity of human cancers. criver.com Researchers utilize this compound PET imaging in PDX models to non-invasively monitor tumor growth, assess metabolic responses to novel therapeutic agents, and identify biomarkers. nih.gov For instance, studies have shown that tumors with higher histological grades or those from metastatic sites often have a higher rate of successful engraftment in PDX models, a characteristic that can be correlated with their metabolic activity as measured by this compound uptake. nih.gov
The generation and use of these models involve implanting fresh tumor tissue from a patient into a suitable mouse host, such as a non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mouse. nih.gov Once the xenograft is established, this compound PET/CT imaging can be performed to visualize and quantify the metabolic activity of the tumor. This approach has been used in various cancer types, including prostate cancer, where xenograft models are used to compare the uptake of this compound with other novel radiotracers. nih.gov These studies help in validating new imaging agents and understanding the underlying biology of tracer accumulation.
| Feature | Description | Relevance to this compound Research | Source |
| Model Type | Patient-Derived Xenograft (PDX) | In vivo platform for preclinical evaluation of tumor metabolism. | nih.gov |
| Host | Immunodeficient mice (e.g., NOD/SCID, NSG) | Allows for the engraftment and growth of human tumor tissue. | nih.gov |
| Key Advantage | Recapitulates histology and molecular features of the original human tumor. | Provides a more accurate representation of human cancer metabolism for this compound imaging studies. | nih.govmdpi.com |
| Application | Drug screening, biomarker identification, study of tumor evolution. | Used to non-invasively monitor metabolic response to therapy using this compound PET. | nih.gov |
| Correlation | Higher engraftment rates are often seen with more aggressive or metastatic tumors. | This compound uptake can be correlated with the tumor's engraftment success and aggressive phenotype. | nih.gov |
Correlative Preclinical Research Techniques
Ex Vivo Autoradiography and Biodistribution Studies
Following in vivo imaging with this compound, ex vivo techniques are employed to provide a more detailed, microscopic understanding of the radiotracer's distribution within tissues. Ex vivo autoradiography and biodistribution studies are fundamental correlative methods in this regard.
Biodistribution studies involve the systematic dissection of the animal model after a set time following the injection of this compound. Organs and tissues of interest, including the tumor, blood, muscle, liver, brain, heart, and kidneys, are harvested, weighed, and their radioactivity is measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). These studies provide quantitative data on the uptake of this compound in the tumor relative to other organs, which is crucial for assessing tumor specificity and estimating radiation dosimetry. nih.govnih.gov For example, a comparative study in a prostate tumor-bearing mouse model showed that this compound had the highest tumor accumulation and tumor-to-muscle ratio compared to other tracers like ¹⁸F-FLT and ¹⁸F-FMISO, although it also showed high physiologic uptake in the brain and heart. nih.gov
Ex vivo autoradiography offers a high-resolution visualization of radiotracer distribution at the tissue level. After the animal is euthanized, tumors and other organs are excised, frozen, and sliced into thin sections. These sections are then exposed to a phosphor imaging plate or photographic film. The resulting image reveals the precise localization of the radioactive this compound within the microanatomy of the tissue. This technique can demonstrate intratumoral heterogeneity in glucose metabolism, for instance, showing higher concentrations of this compound at the tumor periphery. researchgate.net This level of detail is unattainable with in vivo PET imaging alone and is vital for correlating metabolic activity with specific histological features. researchgate.net
| Tissue/Organ | Mean Uptake (%ID/g) at 60 min post-injection | Mean Uptake (%ID/g) at 120 min post-injection | Source |
| Prostate Tumor (PC-3) | 10.45 ± 1.61 | 9.87 ± 1.24 | nih.gov |
| Blood | 2.54 ± 0.33 | 1.65 ± 0.21 | nih.gov |
| Heart | 16.53 ± 2.15 | 14.32 ± 1.89 | nih.gov |
| Liver | 2.51 ± 0.41 | 2.33 ± 0.37 | nih.gov |
| Spleen | 1.98 ± 0.29 | 1.87 ± 0.25 | nih.gov |
| Kidney | 2.89 ± 0.47 | 2.11 ± 0.31 | nih.gov |
| Brain | 8.76 ± 1.12 | 7.99 ± 1.05 | nih.gov |
| Muscle | 1.43 ± 0.22 | 1.11 ± 0.19 | nih.gov |
Histopathological and Immunohistochemical Correlations
A crucial step in preclinical this compound research is to correlate the imaging signals with the underlying biology of the tissue. This is achieved through histopathological and immunohistochemical (IHC) analysis of tissue samples, typically from the same regions identified by PET imaging and autoradiography.
Histopathology involves staining tissue sections (e.g., with Hematoxylin and Eosin) to examine cell morphology, tissue architecture, and features like necrosis, pleomorphism, and mitotic count. nih.gov Studies have consistently demonstrated a strong correlation between the intensity of this compound uptake, often quantified by the maximum Standardized Uptake Value (SUVmax), and aggressive histopathological features. For instance, in breast cancer research, higher SUVmax values are significantly associated with larger tumor size, higher histological grade, the presence of necrosis, and lymphatic invasion. nih.govresearchgate.net
Immunohistochemistry uses antibodies to detect the presence and localization of specific proteins within the tissue. This technique allows researchers to link this compound uptake to the expression of key molecular markers related to glucose metabolism, proliferation, and hypoxia. A primary finding is the correlation between this compound uptake and the expression of glucose transporter proteins, particularly GLUT1, which facilitates the entry of glucose (and its analog, FDG) into cells. oup.comnih.gov Similarly, a positive correlation is often found with the proliferation marker Ki-67, indicating that more rapidly dividing cells consume more glucose. nih.govmdpi.com Other markers, such as Hypoxia-Inducible Factor 1-alpha (HIF1α) and hexokinase 2 (HK2), have also been shown to correlate with this compound accumulation, reinforcing the connection between the imaging signal and the molecular drivers of the Warburg effect in cancer. oup.comnih.gov
| Parameter/Marker | Correlation with this compound Uptake | Cancer Type Studied | Key Finding | Source |
| Histological Grade | Positive | Breast Cancer | Higher grade tumors show significantly higher SUVmax. | nih.gov |
| Tumor Size | Positive | Breast Cancer | SUVmax increases with larger tumor diameter. | nih.gov |
| Necrosis | Positive | Breast Cancer | Presence of tumor necrosis is correlated with higher SUVmax. | nih.gov |
| Ki-67 Proliferation Index | Positive | Breast Cancer | A weak to moderate positive correlation exists between SUVmax and Ki-67 levels. | nih.govmdpi.com |
| GLUT1 Expression | Positive | Hepatocellular Carcinoma, Thyroid Nodules | Higher expression of GLUT1 is significantly associated with a high SUV group. | oup.comnih.gov |
| HIF1α Expression | Positive | Hepatocellular Carcinoma | High SUV group showed significantly higher expression of HIF1α. | oup.com |
| Estrogen Receptor (ER) | Negative | Breast Cancer | ER-negative tumors tend to have higher this compound uptake. | nih.gov |
| HER2 Status | Positive (trend) | Breast Cancer | HER2-positive tumors are associated with higher SUVmax. | mdpi.com |
Molecular and Immunological Profiling of Tissues
Beyond single-marker immunohistochemistry, advanced molecular and immunological profiling techniques are used to gain a comprehensive understanding of the biological processes associated with this compound uptake. These methods analyze the genetic, transcriptomic, and immune cell landscapes of tissues to uncover complex correlations with metabolic imaging phenotypes.
Molecular profiling, such as gene expression analysis, can reveal pathways and signatures associated with high or low this compound uptake. In multiple myeloma, for example, the presence of more than three this compound-avid focal lesions has been linked to high-risk gene expression profiles and parameters related to proliferation. nih.gov This demonstrates that this compound-PET imaging can reflect fundamental genomic features of a tumor. nih.gov Similarly, in chronic lymphocytic leukemia, radiomic features derived from this compound-PET/CT scans have been associated with the mutation status of key genes like TP53 and NOTCH1.
Clinical Research Applications of Fludeoxyglucose F 18 Positron Emission Tomography Pet
Oncology Research Applications of Fludeoxyglucose F 18 PET
Positron Emission Tomography (PET) using the glucose analog this compound (¹⁸F-FDG) has become a cornerstone of oncological imaging research. By visualizing the altered glucose metabolism characteristic of many cancer cells, a phenomenon known as the Warburg effect, ¹⁸F-FDG PET provides functional information that complements the anatomical detail from modalities like Computed Tomography (CT) and Magnetic Resonance Imaging (MRI). nih.govnih.govnih.gov This has led to extensive clinical research into its applications across the entire spectrum of cancer management, from initial detection to long-term surveillance. mdpi.comwikipedia.org
Tumor Detection and Localization Research
The fundamental principle behind ¹⁸F-FDG PET in oncology is its ability to detect and localize tumors by identifying cells with increased glucose uptake and metabolism. nih.gov Research has shown that this metabolic imaging can often detect cancerous lesions at an earlier stage than conventional anatomical imaging techniques. nih.gov
¹⁸F-FDG is taken up by cells through glucose transporters (GLUTs) and phosphorylated by hexokinases, trapping it within the cell. nih.gov Since malignant tissues often exhibit accelerated glycolysis, they accumulate ¹⁸F-FDG, creating a "hot spot" on the PET scan that allows for localization. nih.govnih.gov This capability is crucial in various research settings:
Incidental Findings: Research has investigated the significance of incidental focal ¹⁸F-FDG uptake in the colon, finding that it can indicate the presence of adenomatous polyps or early-stage bowel cancer, warranting further investigation. researchgate.net
Clarifying Ambiguous Lesions: ¹⁸F-FDG PET/CT is frequently used in research to clarify equivocal findings from other imaging modalities, helping to determine if an abnormality is metabolically active and therefore suspicious for malignancy. researchgate.net
Detecting Unknown Primary Tumors: In patients presenting with metastatic disease from an unknown primary origin, ¹⁸F-FDG PET/CT research has demonstrated its utility in locating the primary tumor, which is essential for guiding appropriate treatment.
Tumor Staging and Restaging Research
Accurate staging is critical for determining prognosis and planning the most effective therapy. mdpi.comfrontiersin.org Clinical research has consistently demonstrated that ¹⁸F-FDG PET/CT provides superior accuracy for staging and restaging in numerous cancers compared to conventional imaging methods alone. mdpi.comfrontiersin.orgresearchgate.net This is primarily due to its ability to detect nodal and distant metastases that may be missed by anatomical imaging. mdpi.comresearchgate.net
The integration of PET with CT (PET/CT) has been a significant advancement, as it allows for the precise anatomical localization of metabolically active lesions, improving both sensitivity and specificity. frontiersin.orgnih.gov
Key Research Findings in Staging/Restaging:
Lymphoma: In lymphomas like Hodgkin lymphoma (HL) and diffuse large B-cell lymphoma (DLBCL), ¹⁸F-FDG PET/CT is recommended for initial staging. frontiersin.org Research has shown it can lead to a change in the planned management for a significant portion of patients. For instance, one prospective multicenter study reported that ¹⁸F-FDG PET upstaged approximately 18% of patients with apparent limited-stage HL or aggressive non-Hodgkin lymphoma (NHL), changing the planned therapy in nearly 39% of participants. mdpi.com A meta-analysis found a high pooled sensitivity for ¹⁸F-FDG PET in staging lymphoma, particularly on a lesion-based analysis. ashpublications.org
Breast Cancer: A meta-analysis assessing ¹⁸F-FDG PET/MRI for staging and restaging breast cancer found excellent diagnostic performance. nih.gov For patient-based analysis, the pooled sensitivity was 0.98 and specificity was 0.87. nih.gov For lesion-based analysis, sensitivity was 0.91 and specificity was 0.95. nih.gov ¹⁸F-FDG PET/CT is considered superior to conventional methods for assessing extra-axillary lymph nodes and the extent of distant metastatic disease. researchgate.net
Colorectal Cancer (CRC): ¹⁸F-FDG PET/CT plays a pivotal role in staging patients before the surgical resection of metastases and in restaging patients with suspected recurrence, such as those with a rising carcinoembryonic antigen (CEA) level. nih.govfrontiersin.org It improves preoperative liver staging and helps determine the feasibility of resection. nih.gov
Melanoma: For high-risk melanoma (AJCC Stages III and IV), ¹⁸F-FDG PET/CT has high accuracy in detecting lymph node, soft tissue, and visceral metastases. nih.gov It is valuable for staging recurrent disease and can provide critical information that guides management decisions. nih.gov
| Cancer Type | Research Application | Key Findings | Reference |
| Lymphoma | Staging | Upstaged ~18% of patients with apparent limited-stage disease, altering therapy in ~39% of cases. | mdpi.com |
| Staging (Meta-Analysis) | Lesion-based pooled sensitivity: 95.6%. | ashpublications.org | |
| Breast Cancer | Staging/Restaging (Meta-Analysis) | Patient-based sensitivity: 0.98; Specificity: 0.87. | nih.gov |
| Staging/Restaging (Meta-Analysis) | Lesion-based sensitivity: 0.91; Specificity: 0.95. | nih.gov | |
| Extrapulmonary Small-Cell Cancer | Staging/Restaging | Influenced management in 19% of imaging episodes by changing treatment intent or altering radiation volume. | nih.gov |
Assessment of Treatment Response and Efficacy Monitoring Research
A significant area of clinical research is the use of ¹⁸F-FDG PET to assess and predict a tumor's response to therapy. nih.govsnmjournals.org Changes in tumor metabolism often occur earlier than changes in tumor size. nih.gov This allows ¹⁸F-FDG PET to provide an early indication of treatment efficacy, potentially allowing for therapy to be modified for non-responders, thereby avoiding ineffective treatments. nih.govsnmjournals.org
Research studies have evaluated ¹⁸F-FDG PET for monitoring various treatments, including chemotherapy, radiation therapy, targeted agents, and immunotherapy. frontiersin.orgnih.govnih.gov
Research Highlights in Treatment Response:
General Principles: A decrease in ¹⁸F-FDG uptake after treatment initiation is hypothesized to reflect a positive cellular response, while unchanged metabolism may indicate resistance. nih.govsnmjournals.org
Breast Cancer: In a study of 50 patients undergoing treatment, ¹⁸F-FDG PET/CT was found to be a useful tool for monitoring, identifying local recurrence in 14% of patients and distant metastases in sites including bone (14%), liver (12%), and lung (10%). ekb.eg Another study on women with ER+ breast cancer found that both ¹⁸F-FDG and ¹⁸F-Fluorothymidine (FLT) PET imaging demonstrated measurable changes in tumor uptake after a short course of endocrine therapy. nih.gov
Colorectal Cancer: Research has shown that for patients with liver metastases treated with local ablative therapies, ¹⁸F-FDG PET can provide early information on efficacy by distinguishing post-treatment changes from residual tumor. snmjournals.org Studies have also demonstrated that a reduction in ¹⁸F-FDG uptake after chemotherapy for non-resectable liver metastases is significantly greater in responding lesions compared to non-responding ones. snmjournals.org
Lymphoma: Interim ¹⁸F-FDG PET/CT scans (performed during the course of therapy) are being researched to guide risk-adapted therapy strategies, potentially allowing for de-escalation of treatment in good responders or intensification in poor responders. nih.govnih.gov
Prognostic Value and Biomarker Identification Research in Various Cancers
The intensity of ¹⁸F-FDG uptake, often quantified by the Standardized Uptake Value (SUV), has been shown in numerous research studies to have prognostic significance. nih.govmdpi.com High metabolic activity at baseline is frequently associated with more aggressive tumor biology and poorer outcomes. Volumetric parameters derived from PET, such as Metabolic Tumor Volume (MTV) and Total Lesion Glycolysis (TLG), are also being investigated as powerful prognostic biomarkers. mdpi.comup.ac.za
Key Research Findings on Prognostic Value:
Lung Cancer: In small-cell lung cancer (SCLC), research suggests that ¹⁸F-FDG PET volumetric parameters are significant and independent prognostic factors, particularly in patients with peripherally located tumors. nih.gov In non-small cell lung cancer (NSCLC), studies have found that patients with high ¹⁸F-FDG uptake in the primary tumor had lower survival rates. nih.gov
Nasopharyngeal Carcinoma (NPC): Research has identified SUVmax of lymph nodes (SUVmax-N) as an independent prognostic indicator for progression-free and distant metastasis-free survival in NPC patients. nih.gov
| Cancer Type | Parameter | Prognostic Significance | Reference |
| Melanoma | Positive PET/CT | 17.2-fold increased risk of cancer-associated death. | plos.org |
| Melanoma | High MTV & TLG | Associated with worse overall survival. | up.ac.za |
| Small-Cell Lung Cancer (Peripheral) | Volumetric Parameters (MTV, TLG) | Independent prognostic factors. | nih.gov |
| Nasopharyngeal Carcinoma | Nodal SUVmax (SUVmax-N) | Independent prognostic indicator for survival. | nih.gov |
Differentiation of Malignant vs. Benign Lesions Research
A common diagnostic challenge is determining whether a detected lesion is malignant or benign. While ¹⁸F-FDG is not a cancer-specific tracer and can accumulate in benign inflammatory and infectious processes, research has focused on methods to improve its specificity. nih.gov
Research Approaches to Improve Differentiation:
SUV Cut-off Values: Studies have retrospectively analyzed ¹⁸F-FDG uptake in histopathologically confirmed benign and malignant lesions to determine optimal SUVmax cut-off values to maximize diagnostic accuracy. For example, a study of 100 patients with pulmonary masses found that the mean SUVmax was significantly higher in malignant (13.1 ± 6.4) versus benign (8.0 ± 5.7) lesions. nih.gov Using an SUVmax cut-off of 7.6, the sensitivity and specificity were 82% and 55%, respectively. nih.gov However, there is a significant overlap, and various benign conditions can cause false-positive results. nih.govnih.gov
Dual-Time-Point Imaging: Research has explored imaging patients at two different time points after tracer injection. The rationale is that ¹⁸F-FDG uptake tends to increase or remain stable over time in malignant lesions, while it tends to decrease in most benign inflammatory lesions. One study on thoracic lesions found that calculating a retention index (RI) based on the change in SUV between early (1 hour) and delayed (3 hours) images significantly improved the accuracy of differentiating malignant from benign lesions compared to single-time-point imaging. snmjournals.org
It is crucial for accurate interpretation to recognize that many benign processes, such as inflammation, infection, and post-traumatic changes, can lead to intense ¹⁸F-FDG uptake, which is a significant research focus to avoid false-positive findings. nih.gov
Research in Specific Cancer Types
The clinical research applications of ¹⁸F-FDG PET are tailored to the specific biology and clinical questions relevant to each type of cancer.
Lymphoma: Research focuses on accurate initial staging, detecting bone marrow involvement, and using interim PET scans to guide therapy. mdpi.comashpublications.orgnih.gov However, studies note variability in FDG avidity among different lymphoma subtypes, with lower uptake in histologies like marginal zone lymphoma. ashpublications.org
Breast Cancer: Key research areas include staging of locally advanced disease, detecting distant metastases, and monitoring response to neoadjuvant therapy. researchgate.netekb.egnih.gov While its sensitivity for small primary tumors and microscopic axillary node disease is limited, it is highly valuable for identifying more advanced disease. nih.gov
Colorectal Cancer: Research applications are prominent in detecting recurrent disease, especially with rising tumor markers, and in the presurgical evaluation of metastatic disease to determine resectability. nih.govresearchgate.netmdpi.com Studies report high sensitivity and specificity for detecting local recurrence. nih.gov
Lung Cancer: ¹⁸F-FDG PET/CT is researched for diagnosis, staging, and treatment planning. nih.govcancer.gov Studies show high sensitivity (94%) for detecting primary malignancy. nih.gov It is also used to differentiate histologic subtypes, with some research indicating lower SUVmax values in carcinoid tumors and bronchioloalveolar carcinoma (BAC). nih.gov
Melanoma: Research supports its use in staging high-risk patients, restaging suspected recurrence, and assessing prognosis. mdpi.comnih.govmdpi.com Studies have shown it to be highly sensitive and specific for detecting metastases in high-risk patients. plos.org
Lung Cancer Research
This compound PET has been extensively researched in lung cancer, demonstrating its value in staging, treatment planning, and surveillance. In a prospective study involving 105 patients with non-small-cell lung cancer (NSCLC), FDG PET scanning influenced or directly changed management decisions in 67% of cases. nih.gov The research highlighted that PET results often led to more appropriate patient management, sparing individuals from unnecessary treatments. nih.gov For instance, in 26% of cases, PET findings upstaged the disease, leading to a change from curative to palliative care. nih.gov Conversely, it also downstaged disease in some patients, allowing for potentially curative treatment. nih.gov
In extensive-stage small-cell lung cancer (ES-SCLC), research has focused on the prognostic value of metabolic parameters derived from FDG PET/CT scans. A retrospective analysis showed that the metabolic tumor volume (MTV) could provide significant prognostic information, helping to stratify patients and identify those with a worse prognosis. youtube.com
Interactive Data Table: Impact of FDG PET on NSCLC Patient Management
| Finding | Percentage of Patients Affected | Impact on Treatment | Source |
|---|---|---|---|
| Change in Management | 67% | Treatment plan altered based on PET findings | nih.gov |
| Upstaging of Disease | 26% | Changed from curative to palliative therapy | nih.gov |
| Downstaging of Disease | 10 of 16 patients | Allowed for potentially curative treatment or observation | nih.gov |
| Influence on Radiotherapy | 65% (of 34 patients) | Radiation delivery was influenced by PET results | nih.gov |
Breast Cancer Research
In breast cancer research, FDG PET/CT is a critical tool for staging, detecting recurrence, and evaluating treatment response, particularly in advanced disease. Its sensitivity and specificity for detecting primary tumors can vary depending on the tumor's size and histological subtype, with lower sensitivity for small (<1 cm) and certain low-grade tumors like lobular carcinoma. nih.gov
However, for detecting distant metastases, its performance is robust. Meta-analyses have reported high sensitivity and specificity for identifying metastatic disease. For example, one meta-analysis of six studies showed a sensitivity of 99% and specificity of 95% for distant metastases. nih.gov Another meta-analysis focusing on recurrence detection found a pooled sensitivity of 90% and specificity of 81%. nih.govnih.gov FDG PET/CT has proven more accurate than conventional imaging, such as bone scans and CT, for depicting bone metastases and assessing disease recurrence. nih.govnih.gov
Ongoing clinical trials continue to explore its utility. The DIRECT trial is a Phase II study evaluating how well FDG-PET/CT can predict response to chemotherapy before surgery in patients with HER2-positive breast cancer. cancer.gov Another Phase II trial, the FEATURE study, is investigating the effectiveness of FDG-PET/CT in assessing treatment response in patients with bone-dominant metastatic breast cancer. ucsf.educenterwatch.com
Interactive Data Table: Diagnostic Performance of FDG PET/CT in Breast Cancer
| Application | Sensitivity | Specificity | Source |
|---|---|---|---|
| Detection of Distant Metastases (Sun et al. meta-analysis) | 99% | 95% | nih.gov |
| Detection of Distant Metastases (Hong et al. meta-analysis) | 96% | 95% | nih.gov |
| Detection of Recurrence (Xiao et al. meta-analysis) | 90% | 81% | nih.govnih.gov |
| Detection of Bone Metastases (Rong et al. meta-analysis) | 93% | 99% | nih.gov |
| Bone Scintigraphy for Bone Metastases (for comparison) | 81% | 96% | nih.gov |
Colorectal Cancer Research
Research applications of FDG PET in colorectal cancer have established its pivotal role in restaging, particularly for detecting recurrent disease when tumor markers like carcinoembryonic antigen (CEA) are elevated. nih.govlclark.edu It is highly effective in distinguishing viable tumor tissue from post-treatment scar tissue. nih.gov
The ability of FDG-PET to provide functional information before anatomical changes occur makes it superior for localizing recurrence and assessing residual masses after therapy. nih.gov This leads to significant improvements in therapeutic management, helping to avoid futile surgeries. nih.gov
Interactive Data Table: FDG PET/CT vs. Other Modalities for Colorectal Cancer Recurrence
| Modality | Sensitivity | Specificity | Accuracy | Source |
|---|---|---|---|---|
| F-18 FDG PET/CT | 94.4% | 82.5% | 87.3% | nih.govmdpi.com |
| Conventional Imaging (CIM) | 51.9% | 98.8% | 79.9% | nih.govmdpi.com |
| CEA (Tumor Marker) | 98.1% | 15.0% | 48.5% | nih.govmdpi.com |
| CA 19-9 (Tumor Marker) | 44.4% | 67.5% | 58.2% | nih.govmdpi.com |
Head and Neck Cancer Research
In head and neck cancer, primarily squamous cell carcinoma (HNSCC), FDG PET/CT research has confirmed its superiority over conventional imaging for several clinical applications. nih.govsemanticscholar.org Its ability to scan the whole body in a single session is a major advantage for initial staging, providing information on the primary tumor, lymph nodes, and potential distant metastases. nih.govsemanticscholar.org
Research literature indicates that for staging, PET has a higher sensitivity (87% vs. 62%) and specificity (89% vs. 73%) compared to CT. nih.govsemanticscholar.org It is particularly valuable for detecting unknown primary tumors in patients who present with metastatic cervical lymph nodes; studies show it can identify the primary tumor in about 28% of these cases. researchgate.net
For detecting residual or recurrent disease after treatment, FDG PET also outperforms CT and/or MRI, with a reported sensitivity of 86% and specificity of 73%, compared to 56% and 59% for conventional imaging, respectively. nih.gov Emerging research applications include its use for delineating tumor volumes for radiation therapy planning and for monitoring treatment response. nih.govnih.gov
Interactive Data Table: FDG PET vs. Conventional Imaging in Head and Neck Cancer
| Application | Modality | Sensitivity | Specificity | Source |
|---|---|---|---|---|
| Initial Staging | FDG PET | 87% | 89% | nih.govsemanticscholar.org |
| CT | 62% | 73% | nih.govsemanticscholar.org | |
| Detection of Recurrence | FDG PET | 86% | 73% | nih.gov |
| CT/MRI | 56% | 59% | nih.gov |
Lymphoma Research (e.g., Diffuse Large B-cell Lymphoma)
FDG PET/CT is a well-established standard in lymphoma management, and research continues to refine its application, especially with new therapies. In patients with large B-cell lymphomas receiving CAR-T cell therapy, a retrospective analysis found FDG PET/CT had a 99% sensitivity and 100% specificity for detecting recurrent disease. nih.gov The study supported routine surveillance with PET/CT at 3 months post-infusion. nih.gov
For primary mediastinal large B-cell lymphoma (PMLBCL), a major clinical challenge is determining if residual masses after chemotherapy are viable tumors or scar tissue. ascopubs.org Research by the International Extranodal Lymphoma Study Group (IELSG) has prospectively investigated the use of PET-CT to evaluate these residual masses, aiming to clarify if radiotherapy can be safely omitted based on a negative scan. ascopubs.org In Intravascular Large B-cell Lymphoma (IVLBCL), a rare subtype, research shows that FDG PET/CT is valuable for diagnosis by identifying characteristic diffuse uptake in multiple organs, which can guide biopsy. snmjournals.org
Interactive Data Table: FDG PET/CT Research Findings in Large B-cell Lymphoma
| Lymphoma Subtype | Research Focus | Key Finding | Source |
|---|---|---|---|
| Large B-cell Lymphoma (Post CAR-T) | Diagnostic Performance for Recurrence | Sensitivity: 99%, Specificity: 100% | nih.gov |
| Diffuse Large B-cell Lymphoma (DLBCL) | Prognostic Value | Baseline MTV and interim ΔSUVmax predict survival. | nih.gov |
| Primary Mediastinal (PMLBCL) | Response Assessment | Investigating if negative PET can guide avoidance of radiotherapy. | ascopubs.org |
| Intravascular (IVLBCL) | Diagnosis | Helps identify biopsy sites through diffuse organ uptake patterns. | snmjournals.org |
Melanoma Research
Recent clinical research in advanced melanoma has highlighted an innovative application of FDG PET/CT: early prediction of response to immunotherapy. A 2024 study published in Clinical Cancer Research demonstrated that performing a PET/CT scan just one week after a single dose of pembrolizumab (B1139204) could identify metabolic changes that correlate with treatment response and survival. aacr.orgascopost.com
The study defined a "metabolic flare" (MF) as a >70% increase in tumor SUVmax and a "metabolic response" (MR) as a >30% decrease. ascopost.comdermsquared.com The key finding was that an MF or MR was observed in 55% of patients who responded to treatment, but in 0% of non-responders. aacr.orgcancernetwork.com This early metabolic change was strongly associated with better outcomes. The ability to identify non-responders this early could prevent unnecessary toxicity and allow for a quicker switch to more effective therapies. aacr.org
Interactive Data Table: Early FDG PET/CT Findings in Advanced Melanoma (Pembrolizumab)
| Patient Group | Objective Response Rate (ORR) | 3-Year Overall Survival | Median Progression-Free Survival | Source |
|---|---|---|---|---|
| Metabolic Flare or Response (MF-MR) | 100% | 83% | >38 months | dermsquared.comcancernetwork.com |
| Stable Metabolism (SM) | 38% | 62% | 2.8 months | dermsquared.comcancernetwork.com |
Pancreatic Cancer Research
In pancreatic cancer, FDG PET/CT research has shown its utility in diagnosis, staging, and assessing treatment response, often outperforming conventional imaging. amegroups.orgnih.gov Due to increased glucose metabolism in tumor cells, PET can detect small primary tumors and metastases that may be missed by CT. nih.gov
One study found FDG-PET had a higher sensitivity and specificity than CT in diagnosing pancreatic carcinoma (92% and 85% for PET vs. 65% and 62% for CT). nih.gov The addition of PET imaging to standard workups was found to alter clinical management in a significant number of patients, with one study reporting a 43% rate of change in management for suspected primary pancreatic cancer. nih.gov It is particularly useful for identifying occult metastatic disease, which can spare patients from undergoing major, non-curative surgery. amegroups.org
However, the effectiveness of FDG PET can be limited in patients with hyperglycemia. nih.gov Furthermore, newer radiotracers, such as those targeting Fibroblast Activation Protein (FAP), are being researched and have shown promise in providing even higher diagnostic accuracy than FDG in recent studies. auntminnie.com
Interactive Data Table: FDG PET vs. CT in Diagnosing Primary Pancreatic Cancer
| Modality | Sensitivity | Specificity | Source |
|---|---|---|---|
| FDG PET | 92% | 85% | nih.gov |
| CT Scan | 65% | 62% | nih.gov |
Esophageal Cancer Research
This compound PET/CT has become a valuable tool in the clinical research of esophageal cancer, offering critical information for staging, assessing treatment response, and detecting recurrence. nih.gov Accurate staging is paramount due to the poor prognosis often associated with this cancer, as up to 50% of patients present with advanced disease. nih.gov
In the realm of staging, ¹⁸F-FDG PET/CT is particularly adept at identifying distant metastases, which is a crucial step before initiating therapy. snmjournals.orgiaea.org Research indicates that for M staging (detecting distant metastases), ¹⁸F-FDG PET has a sensitivity of 67% and a specificity of 97%. snmjournals.org A meta-analysis reported a pooled sensitivity of 71% and a specificity of 93% for PET in detecting metastases. nih.gov PET/CT is considered superior to PET alone and conventional CT for this purpose. nih.gov
For detecting recurrent disease, ¹⁸F-FDG PET/CT has demonstrated higher accuracy compared to conventional imaging. In one study following asymptomatic patients, PET was more accurate than CT (91% vs. 81%) for detecting all recurrences, showing superior sensitivity (100% vs. 65%). nih.gov It proved especially effective for identifying loco-regional recurrence and distant metastases in bone and liver. nih.gov
| Application | Key Finding | Statistic | Source |
|---|---|---|---|
| Metastasis Detection (M Staging) | Superiority of PET/CT over conventional imaging. | Sensitivity: 71%, Specificity: 93% | nih.gov |
| Therapy Response (Squamous Cell Carcinoma) | SUV reduction predicts histopathologic response. | Sensitivity: 93%, Specificity: 88% | nih.govsnmjournals.org |
| Therapy Response (Adenocarcinoma) | Complete metabolic response predicts long-term outcome. | Significant correlation with improved survival | snmjournals.org |
| Recurrence Detection | Higher accuracy than CT. | Overall Accuracy: 91% (PET) vs. 81% (CT) | nih.gov |
Thyroid Cancer Research
In the field of thyroid cancer research, ¹⁸F-FDG PET/CT is a crucial imaging modality, particularly for differentiated thyroid carcinoma (DTC), which includes papillary and follicular types. frontiersin.orgnih.gov While radioiodine whole-body scanning (WBS) is the standard method for detecting tumor tissue after surgery, a subset of patients develops recurrent or metastatic disease that does not concentrate iodine but shows increased glucose metabolism. ajronline.org It is for these patients—those with elevated serum thyroglobulin (Tg) levels and a negative ¹³¹I-WBS—that ¹⁸F-FDG PET/CT is most valuable. frontiersin.orgnih.gov
Guidelines from the American Thyroid Association (ATA) and the National Comprehensive Cancer Network (NCCN) recommend considering PET/CT in this specific clinical scenario. frontiersin.org Research has confirmed its utility, with one study of 173 patients with elevated Tg and negative WBS finding that 38% had positive ¹⁸F-FDG PET/CT scans, indicating disease recurrence or metastases. nih.gov The findings led to a change in treatment strategy for nearly 90% of these patients. nih.gov
The prognostic value of ¹⁸F-FDG PET/CT is also a significant area of investigation. A systematic review including 25 studies found that positive PET/CT results were consistently associated with poorer outcomes. frontiersin.org Specifically, 12 out of 12 studies that looked at survival showed a clear link between PET/CT findings and patient survival. frontiersin.org For instance, one report noted that the 2-year survival rate for PET-positive patients with metastatic DTC was 60%, compared to 100% for PET-negative patients. frontiersin.org
For Hürthle cell carcinoma, a less common and often more aggressive variant of follicular thyroid cancer, ¹⁸F-FDG PET/CT has shown particularly high sensitivity. A multicenter study reported a sensitivity of 92% and specificity of 95% for ¹⁸F-FDG PET/CT in detecting Hürthle cell carcinoma, significantly outperforming ¹³¹I-WBS and ultrasound. ajronline.org
| Patient Population | Application | Key Finding | Statistic | Source |
|---|---|---|---|---|
| DTC with elevated Tg, negative ¹³¹I-WBS | Detection of Recurrence/Metastases | Identifies metabolically active disease not seen on WBS. | 38% of patients had positive PET/CT scans. | nih.gov |
| Metastatic DTC | Prognosis | Positive PET scan associated with lower survival rates. | 2-year survival: 60% (PET-positive) vs. 100% (PET-negative). | frontiersin.org |
| Hürthle Cell Carcinoma | Detection | High diagnostic performance compared to other modalities. | Sensitivity: 92%, Specificity: 95% | ajronline.org |
Renal Cell Carcinoma Research
The utility of ¹⁸F-FDG PET in the evaluation of primary renal cell carcinoma (RCC) has historically been considered limited. nih.gov This is primarily due to the physiological excretion of ¹⁸F-FDG by the kidneys, which can obscure tumors by reducing the contrast between cancerous lesions and normal renal tissue. nih.gov However, research has carved out specific and valuable roles for ¹⁸F-FDG PET/CT in the management of RCC.
One of the most important applications is in the detection of metastatic disease and postoperative recurrence. nih.govnih.gov Metastatic sites and recurrent tumors often show high ¹⁸F-FDG uptake, even when the primary kidney tumor does not. nih.gov PET/CT has proven to be particularly effective in identifying tumor thrombi, lymph node involvement, and distant metastases, especially in bone, where it can be more sensitive than conventional bone scintigraphy. nih.gov A retrospective study comparing PET/CT with contrast-enhanced CT for detecting recurrence and metastasis found that PET/CT had superior specificity (100% vs. 81.2%) and negative predictive value (100% vs. 37.1%). nih.gov
The utility of ¹⁸F-FDG PET is also enhanced in specific patient populations, such as those with end-stage renal disease. In these patients, reduced renal function leads to less excretion of ¹⁸F-FDG into the urinary tract, thereby improving the contrast and aiding in the diagnosis of RCC. nih.gov
| Application | Modality | Sensitivity | Specificity | Source |
|---|---|---|---|---|
| Primary Tumor Detection | PET | 60% | 100% | auajournals.org |
| Primary Tumor Detection | CT | 91.7% | 100% | auajournals.org |
| Recurrence/Metastasis Detection | PET/CT | 100% | 100% | nih.gov |
| Recurrence/Metastasis Detection | CT | 87.5% | 81.2% | nih.gov |
Hepatocellular Carcinoma Research
The role of ¹⁸F-FDG PET/CT in hepatocellular carcinoma (HCC) is complex and has been a subject of considerable research. Unlike many other cancers, the sensitivity of ¹⁸F-FDG PET for detecting primary HCC is variable, with a reported "false-negative" rate of nearly 50%. nih.govamegroups.org This is often because well-differentiated HCC tumors can have glucose metabolism rates similar to that of normal liver tissue, resulting in low ¹⁸F-FDG uptake. nih.govsnmjournals.org Consequently, ¹⁸F-FDG PET is not typically recommended as a standard imaging tool for the initial diagnosis of HCC. nih.govamegroups.org
Despite its limitations in primary tumor detection, ¹⁸F-FDG PET/CT has demonstrated significant value in other aspects of HCC management. A key application is the detection of extrahepatic metastases. nih.gov Research has shown that metastatic HCC lesions tend to have increased ¹⁸F-FDG uptake, and the tracer is highly effective at identifying these distant sites. nih.govsnmjournals.org A study involving 28 patients with metastatic HCC found that all patients showed ¹⁸F-FDG uptake in their metastases, regardless of whether the primary tumor was avid for the tracer. snmjournals.org In that same study, PET/CT identified metastases not seen on conventional CT or MRI in over a third of the patients. snmjournals.org
Furthermore, the degree of ¹⁸F-FDG uptake in HCC has important prognostic implications. Tumors with high ¹⁸F-FDG uptake are generally more aggressive and have a greater tendency for extrahepatic metastasis. nih.gov This information is critical for staging and predicting patient outcomes. nih.govamegroups.org ¹⁸F-FDG PET/CT is also sensitive for detecting recurrent HCC after treatments like hepatectomy or radiofrequency ablation, with a reported diagnostic sensitivity of 90–100% for recurrent or metastatic tumors. nih.gov
| Application | Key Finding | Statistic/Result | Source |
|---|---|---|---|
| Primary HCC Detection | Variable and often low sensitivity. | Sensitivity of approximately 50-60%. | nih.govsnmjournals.org |
| Extrahepatic Metastasis Detection | High sensitivity, even when primary tumor is not FDG-avid. | PET/CT detected additional metastases in 10 of 28 patients compared to CT/MRI. | snmjournals.org |
| Prognosis | High FDG uptake correlates with more aggressive tumors. | Positively correlated with the tendency for extrahepatic metastasis. | nih.gov |
| Recurrence Detection | High sensitivity for detecting recurrent or metastatic lesions post-treatment. | Sensitivity of 90-100%. | nih.gov |
Neurology and Neurodegenerative Disorder Research Applications of this compound PET
Assessment of Cerebral Glucose Metabolism
This compound PET is a cornerstone of functional brain imaging, providing a sensitive measure of regional cerebral glucose metabolism. snmjournals.orgmdpi.com As a glucose analog, ¹⁸F-FDG is transported into brain cells in a manner similar to glucose, and its accumulation reflects the metabolic activity of neurons and astrocytes. snmjournals.orgnih.gov This allows researchers and clinicians to create detailed maps of brain function, as glucose consumption is closely linked to neuronal activity. mdpi.com
The technique is used to study the functional changes that occur in the brain during normal aging. Research has demonstrated a decrease in whole-brain glucose metabolism with advancing age. mdpi.com A retrospective study of 73 healthy individuals found a significant negative correlation between age and the global mean standardized uptake value (SUVmean) of ¹⁸F-FDG. mdpi.com This highlights the ability of ¹⁸F-FDG PET to monitor subtle, age-related functional alterations in the brain. mdpi.com
Beyond normal aging, ¹⁸F-FDG PET is a powerful tool for investigating pathological states. nih.gov It can detect metabolic changes associated with neurodegeneration, often before structural changes become apparent on CT or MRI scans. snmjournals.org This makes it invaluable for the early detection and study of neurological diseases. mdpi.com By quantifying regional cerebral glucose metabolism, researchers can identify patterns of dysfunction associated with various disorders, providing insights into their underlying pathophysiology. nih.govresearchgate.net
Differential Diagnosis of Neurodegenerative Dementing Disorders
One of the most clinically significant applications of ¹⁸F-FDG PET in neurology is the differential diagnosis of neurodegenerative dementias. ajronline.orgnih.gov Different types of dementia are caused by distinct underlying pathologies that affect specific brain regions, leading to characteristic patterns of glucose hypometabolism that can be visualized with ¹⁸F-FDG PET. snmjournals.orgnih.gov
Alzheimer's Disease (AD): The classic ¹⁸F-FDG PET pattern in AD is hypometabolism in the posterior cingulate cortex, precuneus, and bilateral temporoparietal regions. researchgate.netajronline.org As the disease progresses, these metabolic deficits can extend to the prefrontal cortex. ajronline.org The primary motor and visual cortices are typically spared. researchgate.net
Dementia with Lewy Bodies (DLB): DLB is often characterized by hypometabolism in the occipital cortex, particularly the primary visual cortex, which helps to distinguish it from AD where this area is typically spared. ajronline.org
Frontotemporal Dementia (FTD): FTD is associated with hypometabolism predominantly in the frontal and/or anterior temporal lobes. nih.govajronline.org Different subtypes of FTD, such as the behavioral variant or primary progressive aphasias, can show more specific patterns within these larger regions. nih.gov
Research has validated the high diagnostic accuracy of this approach. A meta-analysis found that ¹⁸F-FDG PET could differentiate mild AD from non-AD dementias with a pooled sensitivity of 90% and a specificity of 89%. ajronline.org Another study involving 125 patients found that the diagnosis based on visual assessment of ¹⁸F-FDG PET scans was in agreement with the final clinical diagnosis in 90% of cases. nih.gov This ability to distinguish between dementia subtypes is crucial for guiding patient management and for the selection of appropriate candidates for clinical trials. snmjournals.orgnih.gov
| Dementia Type | Characteristic Pattern of Hypometabolism | Diagnostic Concordance/Accuracy | Source |
|---|---|---|---|
| Alzheimer's Disease (AD) | Posterior cingulate, precuneus, bilateral temporoparietal regions. | Concordance with clinical diagnosis: 93.4% | ajronline.orgnih.gov |
| Frontotemporal Dementia (FTD) | Frontal and/or anterior temporal lobes. | Concordance with clinical diagnosis: 88.8% | ajronline.orgnih.gov |
| Dementia with Lewy Bodies (DLB) | Occipital cortex (visual cortex). | Concordance with clinical diagnosis: 66.6% | ajronline.orgnih.gov |
Epilepsy Research
In the context of epilepsy research, particularly for patients with drug-resistant focal epilepsy being evaluated for surgery, 18F-FDG PET is a crucial diagnostic tool. Its primary application is in the localization of the epileptogenic zone during the interictal period (between seizures). nih.gov
During the interictal state, the epileptogenic zone is typically characterized by a focal area of hypometabolism. nih.govnih.gov This is the most common finding used in presurgical evaluations. Identifying this hypometabolic region can help guide the placement of intracranial EEG electrodes or, in some cases, lead directly to a surgical decision, especially when MRI findings are normal or unclear. nih.govjohnshopkins.edu Studies have shown that 18F-FDG PET can be useful in the decision-making process for about half of these challenging presurgical cases. nih.govnih.gov The utility is particularly high in temporal lobe epilepsy (TLE) compared to extratemporal lobe epilepsy (FLE). nih.gov
Less commonly, 18F-FDG PET can be performed during a seizure (ictal state) or immediately after. Ictal PET scans typically show a region of hypermetabolism at the seizure onset zone, often surrounded by more complex patterns of both hyper- and hypometabolism. nih.gov
Table 7: 18F-FDG PET Findings in Epilepsy Research
| Scan Type | Metabolic Pattern | Significance in Research |
| Interictal PET | Focal Hypometabolism | Localizes the epileptogenic zone for surgical planning. nih.govnih.gov |
| Ictal PET | Focal Hypermetabolism | Can define the seizure onset zone but is technically challenging. nih.gov |
Autoimmune Encephalitis (AE) Research
This compound (FDG) Positron Emission Tomography (PET) has emerged as a highly valuable tool in the clinical research of autoimmune encephalitis (AE), a complex inflammatory brain disease. Research indicates that FDG-PET can detect metabolic abnormalities in the brain with high sensitivity, often surpassing the diagnostic capabilities of standard magnetic resonance imaging (MRI). nih.govnih.govcore.ac.ukcambridge.orgunimi.itwikipedia.org
Studies have consistently shown that a high percentage of patients with AE exhibit abnormal FDG-PET scans, even when their MRI results appear normal. nih.govnih.govunimi.itwikipedia.org One study reported that 85% of AE patients had abnormal FDG-PET scans, a higher rate than for either MRI or EEG. nih.gov Another prospective study found that FDG-PET/CT revealed abnormalities in 100% of patients clinically treated as AIE, including in 76% of cases where the MRI was negative. nih.gov This suggests that metabolic changes may precede structural changes visible on MRI, positioning FDG-PET as a potentially more sensitive biomarker for early diagnosis. core.ac.ukwikipedia.org
Research has focused on identifying specific patterns of brain metabolism associated with different subtypes of AE, often defined by the presence of specific autoantibodies. nih.govnih.govnih.gov These patterns typically involve a combination of hypermetabolism (increased glucose uptake) and hypometabolism (decreased glucose uptake) in various brain regions. nih.govcore.ac.ukkcl.ac.uk For instance, limbic encephalitis, a common form of AE, is frequently associated with hypermetabolism in the medial temporal lobes. nih.gov
The ability of FDG-PET to reveal these distinct metabolic signatures is crucial for research into the underlying pathophysiology of different AE subtypes. It also holds promise for improving diagnostic accuracy and guiding treatment strategies. nih.govunimi.itnih.gov Early and accurate diagnosis is critical, as prompt immunotherapy can significantly improve outcomes for patients with AE. core.ac.ukresearchgate.net
Table 1: Common FDG-PET Metabolic Patterns in Autoimmune Encephalitis Subtypes
| Antibody Subtype | Predominant Metabolic Pattern | Affected Brain Regions |
| Anti-NMDAR | Basal ganglia hypermetabolism with parieto-occipital hypometabolism. nih.gov | Basal Ganglia, Parietal Lobe, Occipital Lobe |
| Anti-LGI1 | Medial temporal lobe and/or basal ganglia hypermetabolism. nih.govnih.gov | Medial Temporal Lobe, Basal Ganglia |
| Anti-CASPR2 | Bilateral basal ganglia hypermetabolism with lateral temporo-occipital hypometabolism. nih.gov | Basal Ganglia, Temporal Lobe, Occipital Lobe |
| Anti-GAD | Cerebellar hypometabolism. nih.gov | Cerebellum |
Psychiatric Disorder Research (e.g., Schizophrenia, Bipolar Disorder)
FDG-PET is a functional imaging technique that measures the cerebral metabolic rate of glucose, providing insights into the neuronal and synaptic activity that may be altered in psychiatric disorders. nih.govresearchgate.net
Schizophrenia: A central hypothesis in schizophrenia research is the concept of "hypofrontality," suggesting reduced metabolic activity in the frontal lobes. nih.govkarger.com A systematic review and meta-analysis of 36 studies involving over 1,300 subjects found evidence supporting this hypothesis, with significant reductions in both absolute and relative glucose metabolism in the frontal cortex of individuals with schizophrenia compared to healthy controls. nih.govkarger.comnih.gov This frontal hypometabolism was more pronounced in patients with chronic illness and those on medication. nih.govkarger.com Voxel-based analysis has further localized these metabolic deficits to specific areas like the left anterior cingulate gyrus and the left inferior orbital frontal gyrus. cambridge.orgnih.govkarger.com
Conversely, some studies have reported hypermetabolism in other brain regions. For example, first-episode schizophrenia subjects have shown significant hyperactivation of the bilateral basal ganglia. nih.gov Patients with predominantly positive symptoms (like hallucinations and delusions) have been associated with increased glucose metabolism in the medial temporal regions and basal ganglia. researchgate.net Research has also explored the connectivity between brain regions, finding that patients with schizophrenia show different patterns of metabolic intercorrelations, particularly a weaker correlation between the anterior thalamus and the frontal cortex, a key circuit implicated in the disorder. researchgate.net
Bipolar Disorder: FDG-PET studies in bipolar disorder (BD) have revealed altered glucose metabolism in brain networks responsible for emotion processing and regulation. researchgate.netresearchgate.net A meta-analysis of seven studies found that, compared to healthy controls, patients with BD showed increased metabolism in areas like the right precentral gyrus and left anterior cingulate, and decreased metabolism in the temporal gyri and cerebellum. researchgate.net
Similar to schizophrenia, some findings in BD point to a cortico-limbic metabolic dysregulation, with a hypoactive prefrontal cortex and hyperactive limbic areas. core.ac.ukscielo.br However, research directly comparing the two disorders suggests that white matter metabolism may be a differentiating factor. One study found that while cortical metabolic patterns were similar, patients with schizophrenia had significantly decreased metabolic activity in large fronto-temporal and cerebellar white matter tracts compared to patients with bipolar disorder. core.ac.uknih.govscielo.br
Interestingly, in cognitively impaired elderly patients with BD, one study found no significant cortical hypometabolism compared to healthy controls, suggesting that cognitive decline in this population may not be driven by a common neurodegenerative pathway seen in diseases like Alzheimer's. nih.gov Research has also begun to use FDG-PET to identify potential biomarkers, with one study suggesting that reduced FDG uptake in the right fusiform gyrus is associated with a history of psychotic symptoms in BD. researchgate.net
Evaluation of Brain Metabolic Changes After Traumatic Brain Injury (TBI)
FDG-PET is a powerful imaging modality for mapping the regional cerebral metabolic patterns following a traumatic brain injury (TBI). It provides reliable information on metabolic tissue abnormalities, cellular dysfunction, and neurovascular changes that occur post-injury.
Research using FDG-PET has revealed that the brain's metabolic response to TBI can be complex and dynamic. Cross-sectional studies in humans suggest a triphasic pattern after severe TBI: an initial, brief period of elevated metabolism (hyperglycolysis), followed by a prolonged period of metabolic depression (hypometabolism), before eventually normalizing. This depressed glucose metabolism has been correlated with worse behavioral and cognitive outcomes. nih.gov The reduction in cerebral blood flow following TBI often leaves glycolysis as the primary energy pathway during the acute and post-acute phases.
Longitudinal studies in animal models and humans have been crucial in tracking the evolution of these metabolic changes over time. For instance, a study in rats with fluid percussion injury (a model of TBI) demonstrated evolving regional decreases in brain metabolism. The ipsilateral cortex, hippocampus, and amygdala all showed significant reductions in FDG uptake at various time points post-injury, with some changes persisting for months.
In human studies, FDG-PET has been used to assess patients from the acute to chronic phases of injury. nih.gov The extent and duration of metabolic depression have been linked to the severity of the TBI. Specific patterns of hypometabolism have also been correlated with cognitive and behavioral dysfunction. For example, decreased metabolic activity in the prefrontal cortex has been associated with chronic cognitive symptoms post-concussion.
Recent longitudinal research in patients undergoing rehabilitation after moderate-to-severe TBI has shown that changes in glucose metabolism can predict functional outcomes. One study found that after a rehabilitation program, there was a significant increase in FDG uptake in previously hypometabolic regions, including the inferior frontal gyrus and precentral gyrus. Furthermore, the baseline metabolic activity in the right precentral gyrus was a significant predictor of cognitive and functional recovery.
Table 2: Longitudinal Metabolic Changes in Rat Brain Regions After TBI (Fluid Percussion Injury)
| Brain Region (Ipsilateral) | Metabolic Change at 1 Week | Metabolic Change at 1 Month | Metabolic Change at 3 Months | Metabolic Change at 6 Months |
| Cortex | Not Statistically Significant | Not Statistically Significant | Significant Reduction (16.6%) | Not Assessed |
| Hippocampus | Significant Reduction | Not Statistically Significant | Significant Reduction | Not Assessed |
| Amygdala | Significant Reduction | Not Assessed | Not Assessed | Significant Reduction |
| Data derived from a study on rats post-fluid percussion injury, showing evolving regional hypometabolism. |
Aging and Cerebral Glucose Metabolism Research
The study of normal aging on cerebral glucose metabolism using this compound PET is critical for understanding the functional changes that occur in the brain over a lifespan and for differentiating these changes from pathological neurodegenerative processes.
Beyond global changes, research has identified distinct regional patterns of age-related metabolic alterations. nih.gov The frontal lobe, particularly the medial frontal lobe and anterior cingulate cortex, is consistently reported as a region showing a significant age-related decline in glucose metabolism. nih.gov Some studies have also noted hypometabolism in parts of the temporal and parietal lobes. nih.gov In contrast, certain brain regions show either stable or even increased metabolism with age. For example, relative hypermetabolism has been observed in the cerebellum and basis pontis in older individuals.
These age-related metabolic shifts also affect the brain's functional networks. Studies analyzing metabolic connectivity have found that with healthy aging, the brain's metabolic network becomes less integrated and less segregated. This is characterized by a decrease in metabolic connectivity strength both within and between several functional networks, such as the default mode and frontoparietal networks. However, this research also suggests that the fundamental organization of these networks, including the number and distribution of metabolic hubs, does not significantly change during the adult lifespan.
Understanding these normal age-related metabolic signatures is vital for the clinical interpretation of FDG-PET scans. It provides a baseline against which pathological states, such as Alzheimer's disease, can be compared, thereby improving diagnostic accuracy.
Table 3: Summary of Age-Related Changes in Regional Cerebral Glucose Metabolism
| Brain Region | Typical Metabolic Change with Age |
| Global Brain | Decrease |
| Frontal Lobe (esp. Medial/Orbital) | Decrease nih.gov |
| Anterior Cingulate Cortex | Decrease |
| Temporal & Parietal Lobes | Variable, often showing some decrease nih.gov |
| Cerebellum | Stable or Relative Increase nih.gov |
| Basis Pontis | Relative Increase |
| Occipital Lobe | Generally stable nih.gov |
Inflammation and Infection Research Applications of this compound PET
Pathophysiological Basis of this compound Uptake in Inflammatory Cells
The utility of this compound (FDG) PET in imaging inflammation and infection is based on the high metabolic activity of stimulated inflammatory cells. The underlying mechanism is analogous to that seen in tumor cells, where there is an elevated rate of glucose metabolism. researchgate.net
When an inflammatory or infectious process is initiated, immune cells such as neutrophils, lymphocytes, monocytes, and macrophages are activated and recruited to the site of injury or invasion. These activated cells require a significant amount of energy to perform their functions, which include phagocytosis, cytokine production, and antigen presentation. To meet this high energy demand, these cells upregulate their glucose metabolism. researchgate.net
A key element of this process is the increased expression of glucose transporter (GLUT) proteins on the cell surface, particularly GLUT1 and GLUT3. researchgate.net These transporters facilitate the movement of glucose—and its analogue, FDG—from the bloodstream into the cell. Once inside the cell, FDG is phosphorylated by the enzyme hexokinase to FDG-6-phosphate. researchgate.net Unlike glucose-6-phosphate, which is further metabolized, FDG-6-phosphate is not a substrate for subsequent enzymes in the glycolytic pathway. As a result, it becomes metabolically "trapped" within the inflammatory cells. nih.gov
This intracellular accumulation of the radiotracer at sites of inflammation and infection allows for their visualization and localization using PET imaging. researchgate.net The intensity of the FDG signal is generally proportional to the number and metabolic activity of the inflammatory cells present, providing a means to assess the severity of the inflammatory response.
Diagnosis and Localization of Infectious and Inflammatory Processes
This compound PET/CT has become a robust and valuable imaging modality for the diagnosis, localization, and management of various infectious and inflammatory diseases. karger.comresearchgate.net Its ability to detect molecular-level changes allows for the identification of disease activity at its earliest stages, often before anatomical changes are apparent on other imaging modalities. researchgate.net
FDG-PET is particularly useful in challenging clinical scenarios. One of its most well-established applications is in the evaluation of fever of unknown origin (FUO) . researchgate.netkarger.comnih.govresearchgate.net In patients with FUO, the cause often remains elusive despite extensive workups. FDG-PET can perform a whole-body survey to identify occult sites of infection, inflammation, or malignancy that may be responsible for the fever. karger.comnih.gov Studies have shown that FDG-PET/CT can identify the underlying cause of fever in nearly half of cases and has a high negative predictive value, meaning a negative scan can help exclude a focal disease process. nih.govresearchgate.netresearchgate.net
Other key applications in infection and inflammation research and diagnosis include:
Musculoskeletal Infections: FDG-PET has high sensitivity for detecting osteomyelitis, especially in complex cases like chronic low-grade infections, vertebral osteomyelitis, and infections involving prosthetic joints. karger.com
Vascular Graft Infections: The modality is effective in diagnosing and localizing infections associated with vascular grafts, accurately differentiating between graft infection and surrounding soft-tissue inflammation. karger.com
Vasculitis: It is valuable in diagnosing large-vessel vasculitis, such as giant cell arteritis and Takayasu arteritis, by visualizing inflammatory activity along arterial walls.
Systemic Inflammatory Diseases: FDG-PET can help in diagnosing and assessing the extent of diseases like sarcoidosis and tuberculosis, identifying more disease sites than conventional imaging in some cases.
Metastatic Infections: It is used to evaluate for widespread infectious foci in patients with bloodstream infections. karger.com
The fusion of PET with CT provides precise anatomical localization of the areas with increased FDG uptake, guiding further diagnostic procedures like biopsies or informing clinical management strategies. karger.comresearchgate.net
Table 4: Diagnostic Performance of FDG-PET/CT in Fever of Unknown Origin (FUO)
| Study Metric | Reported Value (Pooled/Representative) | Source |
| Diagnostic Yield | 58% (95% CI, 51–64%) | nih.gov |
| Sensitivity | 86% (95% CI, 81–90%) | nih.gov |
| Specificity | 52% (95% CI, 36–67%) | nih.gov |
| Negative Predictive Value | High (approaching 100% in some studies) | researchgate.net |
| Ability to Identify Cause | ~46-48% of cases | researchgate.netresearchgate.net |
| Data compiled from meta-analyses and prospective studies on the utility of FDG-PET/CT in FUO. |
Research in Specific Infectious and Inflammatory Diseases
Rheumatoid Arthritis Research
This compound (18F-FDG) PET/CT is a powerful imaging tool for evaluating rheumatoid arthritis (RA), providing sensitive and accurate visualization of active inflammatory lesions throughout the body. rsna.org This modality plays an instrumental role in monitoring disease activity, which can aid in the selection of appropriate treatment strategies. rsna.org In RA, the uptake of 18F-FDG in the joints reflects the glucose utilization by macrophages in the synovium and correlates with the degree of synovitis. amegroups.org
Research has demonstrated the utility of 18F-FDG PET/CT in differentiating RA from other types of arthritis and in assessing the severity of the disease. amegroups.orgnih.gov High-resolution PET/CT imaging of the wrist and hand, areas commonly affected by RA, has proven feasible and provides quantifiable measures of disease activity. nih.gov Studies have shown significantly elevated 18F-FDG uptake in the radiocarpal and pisiform-triquetral compartments, as well as at sites of bone erosion, synovitis, pannus, and edema in RA patients, which is consistent with clinical findings. nih.gov
Furthermore, total-body 18F-FDG PET/CT has been used to visualize systemic joint involvement in patients with autoimmune arthritis. snmjournals.org Research indicates a high concordance between total-body PET/CT measurements and joint-by-joint rheumatological evaluations. snmjournals.org Interestingly, in one study, total-body 18F-FDG PET/CT was positive in 20% of joints that were deemed negative during a rheumatologic examination, suggesting its potential to detect subclinical disease activity. snmjournals.org
Beyond the joints, 18F-FDG PET/CT can also be used to study vasculitis associated with RA. nih.gov The ability to assess both articular and extra-articular inflammation in a single examination is a key advantage of PET/CT over other imaging modalities like ultrasound and MRI, which have a more limited field of view. rsna.org
| Research Focus | Key Findings |
| Disease Activity Assessment | 18F-FDG uptake correlates with synovial metabolic activity and the degree of synovitis. amegroups.orgnih.gov |
| High-Resolution Imaging | Feasible for wrist and hand imaging, providing quantifiable measures of synovitis, enthesitis, edema, and bone destruction. nih.gov |
| Systemic Involvement | Total-body PET/CT shows high concordance with rheumatological evaluation and may detect subclinical disease. snmjournals.org |
| Differential Diagnosis | Useful in differentiating RA from other arthritic diseases. amegroups.org |
Infective Endocarditis (e.g., Prosthetic Valve Endocarditis) Research
18F-FDG PET/CT has emerged as a valuable tool in the diagnostic workup of infective endocarditis, particularly in cases involving prosthetic valves (PVE). ahajournals.org For PVE, research has shown that 18F-FDG PET/CT demonstrates both high sensitivity and specificity for detecting intracardiac infection. nih.gov A meta-analysis reported a pooled sensitivity and specificity of 86% and 84%, respectively, for this indication. nih.gov
Studies have indicated that the diagnostic accuracy of 18F-FDG PET/CT for PVE is improved when implemented early in the diagnostic process. ahajournals.org It has the potential to detect PVE even when blood cultures or echocardiography results are negative and before structural damage becomes apparent. ahajournals.org Research has also focused on optimizing diagnostic performance by identifying and excluding potential confounders. For instance, low inflammatory activity at the time of imaging can lead to false-negative results, while the prior use of surgical adhesives may cause false positives. ahajournals.orgacc.org After excluding patients with such confounders, the diagnostic performance of visual assessment with 18F-FDG PET/CT has been shown to increase significantly, with sensitivity and specificity reaching 91% and 95%, respectively. ahajournals.org
Quantitative analysis, in addition to visual assessment, has been found to improve diagnostic accuracy and interobserver reliability. ahajournals.org For instance, a standardized uptake value (SUV) ratio cutoff of >2.0 has been suggested as an applicable metric in centers with accredited systems. ahajournals.org Furthermore, a parameter known as the valve uptake index (VUI) has been developed to provide a more objective measure of the distribution of metabolic activity, aiming to reduce subjectivity in image interpretation. oup.com
| Indication | Diagnostic Accuracy | Key Research Findings |
| Prosthetic Valve Endocarditis (PVE) | High sensitivity (86%) and specificity (84%). nih.gov | Early implementation improves accuracy. ahajournals.org Confounders like low inflammation and surgical adhesives can affect results. ahajournals.org Quantitative analysis (e.g., SUV ratio, VUI) enhances objectivity. ahajournals.orgoup.com |
| Native Valve Endocarditis (NVE) | Sensitivity: 75%, Specificity: 92%. nih.gov | PET can accurately re-classify patients from "possible" to "definite" or "rejected" IE. nih.gov |
| Cardiac Device-Related Infective Endocarditis (CDRIE) | Overall high sensitivity (87%) and specificity (94%). nih.gov | Performs better for pocket infections than for lead infections. nih.gov |
Zika Virus Infection Research
Preclinical research using murine models has explored the utility of 18F-FDG PET/CT as a non-invasive imaging biomarker to study the pathogenesis of Zika virus (ZIKV) infection. snmjournals.orgnih.gov These studies have demonstrated the potential of 18F-FDG PET to identify and monitor metabolic changes and inflammation-mediated disease pathology in organs affected by ZIKV replication. snmjournals.org
In a lethal ZIKV mouse infection model, serial in vivo 18F-FDG PET/CT imaging revealed markedly increased tracer uptake in the heart and brown fat as early as one day post-infection when compared to pre-infection baseline levels. snmjournals.org A slight increase in global brain uptake was also observed. snmjournals.org These findings were corroborated by ex vivo biodistribution studies and digital autoradiography, which confirmed the increased 18F-FDG uptake in tissues. snmjournals.org Histopathological analysis of the brain and heart further revealed signs of inflammation, supporting the imaging data. snmjournals.org
Further research has consistently detected foci of increased 18F-FDG uptake in the lymphoid tissues of ZIKV-infected animals, with the spleen being a particular site of interest. nih.govnih.gov Splenic uptake of the tracer was found to increase with disease severity and correlated with tissue pathology, including increased viral replication and elevated expression of pro-inflammatory cytokines. nih.govnih.gov Immune profiling of the spleen in infected mice revealed increased infiltration of myeloid cells and increased proliferation of both myeloid and lymphoid cells, which correlated with the enhanced tracer uptake. nih.gov These findings suggest that 18F-FDG uptake in the spleen can serve as a useful surrogate for monitoring in situ tissue viral burden and inflammation status in this ZIKV murine model. nih.govnih.gov
| Animal Model | Key Findings |
| AG129 Mice (deficient in IFNα/β and γ receptors) | Markedly increased 18F-FDG uptake in the heart and brown fat as early as 1 day post-infection. snmjournals.org Slight increase in global brain uptake. snmjournals.org |
| Acute, lethal ZIKV mouse infection model | Foci of increased 18F-FDG uptake consistently detected in lymphoid tissues, particularly the spleen. nih.govnih.gov Splenic uptake increased with disease severity and correlated with viral replication and pro-inflammatory cytokines. nih.govnih.gov |
Polymyalgia Rheumatica Research
18F-FDG PET/CT has been shown to be a valuable imaging modality in the research of polymyalgia rheumatica (PMR), a common inflammatory rheumatic disease in the elderly. nih.govoup.com It allows for a comprehensive, whole-body evaluation of the widespread inflammatory lesions characteristic of PMR. frontiersin.orgrug.nl
Research has identified a pathognomonic pattern of musculotendinous inflammation in PMR, which can be used to confirm the diagnosis. oup.com The most common pre-treatment features observed on 18F-FDG PET/CT in patients with PMR are high tracer accumulation around the shoulders, sternoclavicular joints, and hip joints. nih.govoup.com For instance, one pioneering study detected high 18F-FDG uptake in the shoulders of 94% of patients and in the hips of 89% of patients. nih.gov Another common finding is increased uptake in extra-articular regions, such as between the spinous processes of the vertebrae, near the ischial tuberosities, and in the praepubic area. nih.govoup.com
A meta-analysis of studies on the diagnostic value of 18F-FDG PET/CT for PMR reported a sensitivity of 85% and a specificity of 80%. frontiersin.org The same analysis found that 18F-FDG positivity at specific sites was associated with a diagnosis of PMR, with the highest positive likelihood ratio for the interspinous bursae, followed by the hips, ischial tuberosities, shoulders, and sternoclavicular joints. rug.nl The use of composite 18F-FDG PET/CT scores has also been investigated and found to be informative for a PMR diagnosis. rug.nl
Furthermore, 18F-FDG PET/CT can be useful for monitoring treatment response, as a decrease or even disappearance of tracer uptake can be observed after effective therapy. nih.govoup.com This can also be valuable for detecting a relapse of the disease. oup.com
| Anatomic Site | Frequency/Diagnostic Value |
| Shoulders | High incidence of increased 18F-FDG uptake (e.g., 94% in one study). nih.gov Positive Likelihood Ratio: 2.57. rug.nl |
| Hips | High incidence of increased 18F-FDG uptake (e.g., 89% in one study). nih.gov Positive Likelihood Ratio: 2.91. rug.nl |
| Sternoclavicular Joints | Commonly affected site. nih.gov Positive Likelihood Ratio: 2.31. rug.nl |
| Interspinous Bursae | Frequently observed abnormal uptake. oup.com Positive Likelihood Ratio: 4.00. rug.nl |
| Ischial Tuberosities | Common extra-articular finding. nih.gov Positive Likelihood Ratio: 2.86. rug.nl |
Cardiology Research Applications of this compound PET
Myocardial Viability Assessment
The assessment of myocardial viability is crucial for patients with coronary artery disease (CAD) and left ventricular (LV) dysfunction to determine the potential benefit of revascularization procedures. nih.govviamedica.pl 18F-FDG PET is considered a gold standard for evaluating myocardial metabolism and identifying viable myocardium. viamedica.plnih.gov The principle behind its use is the detection of a mismatch between myocardial perfusion and glucose metabolism. viamedica.pl Dysfunctional but viable myocardium, often referred to as hibernating myocardium, exhibits reduced perfusion but preserved or even enhanced glucose uptake. nih.gov
Research has consistently demonstrated the high diagnostic value of 18F-FDG PET in assessing myocardial viability compared to other non-invasive modalities like single-photon emission computed tomography (SPECT) and echocardiography. nih.gov A large meta-analysis showed that 18F-FDG PET has a higher sensitivity (median 90%) for predicting the recovery of regional myocardial function after revascularization compared to thallium SPECT and dobutamine (B195870) echocardiography. nih.gov This higher sensitivity means that PET is less likely to produce false-positive results and has the potential to identify patients who could benefit from revascularization but might be missed by other techniques. nih.gov
Studies have shown that patients with CAD, severe ischemic LV dysfunction, and residual viable myocardium identified by 18F-FDG PET have significantly lower mortality rates and higher event-free survival rates when treated with revascularization compared to those treated medically. nih.gov For example, one study reported a 2-year mortality rate of 3.2% in revascularized patients versus 16% in those medically managed. nih.gov
The development of practical and time-efficient protocols for 18F-FDG PET, such as intravenous glucose loading and insulin (B600854) administration, has improved the feasibility and image quality of these scans, even in diabetic patients. snmjournals.org
| Comparison Modality | Key Findings from Comparative Studies |
| SPECT | 18F-FDG PET has superior diagnostic value in patients with CAD compared to SPECT. nih.gov PET demonstrates higher sensitivity for predicting regional myocardial function recovery. nih.gov |
| Echocardiography | 18F-FDG PET has superior diagnostic value compared to echocardiography for assessing myocardial viability in patients with known CAD. nih.gov |
Advanced Imaging and Quantitative Methodologies in Fludeoxyglucose F 18 Pet Research
Quantitative PET Methodologies
Quantitative ¹⁸F-FDG PET aims to derive numerical values from imaging data that reflect underlying biological processes, primarily glucose metabolism. snmjournals.org While visual interpretation remains a cornerstone of clinical practice, quantitative analysis provides objective metrics that are essential for longitudinal studies, multi-center trials, and the development of imaging biomarkers. snmjournals.orgsnmjournals.org The transition to quantitative PET necessitates rigorous standardization to ensure the accuracy and comparability of data across different scanners, institutions, and time points.
Standardization of Imaging Parameters for Quantitative Analysis
The accuracy of quantitative PET is profoundly influenced by a multitude of technical and physiological factors. nih.govsnmjournals.org Consequently, standardization of imaging protocols is paramount for obtaining reliable and reproducible quantitative data, especially in the context of multi-center clinical trials. nukleertipseminerleri.org The need for such standardization was recognized as early as the late 1990s by bodies like the European Organization for Research and Treatment of Cancer (EORTC). snmjournals.org
Key sources of variability include patient preparation, ¹⁸F-FDG administration, PET acquisition parameters, and image reconstruction methods. snmjournals.orgsnmjournals.org Guidelines have been proposed to mitigate these variabilities, aiming to improve both image quality and the quantitative accuracy of ¹⁸F-FDG PET studies. snmjournals.orgnih.gov Adherence to standardized protocols is crucial for the clinical validation and application of quantitative imaging biomarkers derived from ¹⁸F-FDG PET.
Table 1: Key Parameters Requiring Standardization in Quantitative ¹⁸F-FDG PET
| Parameter Category | Specific Parameters | Rationale for Standardization |
| Patient Preparation | Fasting period, blood glucose levels | High blood glucose can competitively inhibit tumor uptake of ¹⁸F-FDG, affecting SUV measurements. radiopaedia.org |
| ¹⁸F-FDG Administration | Accurate measurement of injected dose, timing of uptake period | The injected dose and uptake time are direct inputs for SUV calculation. nih.gov |
| Image Acquisition | Scan duration per bed position, 2D vs. 3D mode, use of Time-of-Flight (TOF) | These parameters affect image noise, signal-to-noise ratio (SNR), and overall image quality, which influences quantitative metrics. snmjournals.orgsnmjournals.org |
| Scanner Quality Control | Regular calibration and cross-calibration between scanners | Ensures that the scanner accurately measures radioactivity concentration, which is fundamental for absolute quantification. snmjournals.org |
| Image Reconstruction | Algorithm (e.g., OSEM), number of iterations and subsets, post-filtering | Reconstruction settings significantly impact image resolution, noise, and the final quantitative values. wordpress.comnih.gov |
| Region of Interest (ROI) Definition | Method of delineation (manual, semi-automatic, automatic) | The size and placement of the ROI can significantly alter measured uptake values. snmjournals.org |
Standardized Uptake Value (SUV) Metrics and Their Derivations
The Standardized Uptake Value (SUV) is the most widely used semi-quantitative metric in clinical ¹⁸F-FDG PET. radiopaedia.orgnih.gov It aims to normalize the measured radioactivity concentration in a region of interest (ROI) by the injected dose and a measure of the patient's body size, thereby providing a value that is theoretically independent of these variables. nih.gov The basic formula for SUV is the ratio of tissue radioactivity concentration at a specific time to the injected dose of radioactivity per kilogram of the patient's body weight. radiopaedia.org
Despite its utility, SUV is susceptible to various biological and technical factors, including blood glucose levels, uptake time, image noise, and spatial resolution. radiopaedia.org To capture different aspects of tracer uptake within a tumor, several derivations of the SUV are commonly used:
SUVmax : Represents the maximum pixel value within the tumor ROI. It is simple to measure and highly reproducible but can be sensitive to image noise. frontiersin.org
SUVmean : The average SUV of all pixels within the ROI. It is less sensitive to noise than SUVmax but is highly dependent on the precise delineation of the ROI. researchgate.net
SUVpeak : An average SUV calculated within a small, fixed-size ROI placed in the most active part of the tumor. It is designed to be less sensitive to noise than SUVmax and less dependent on manual delineation than SUVmean. snmjournals.org
In addition to these, volumetric PET parameters that incorporate SUV are increasingly used, such as Metabolic Tumor Volume (MTV), which measures the volume of tumor tissue with metabolic activity above a certain threshold, and Total Lesion Glycolysis (TLG), which is the product of MTV and SUVmean. frontiersin.org
Table 2: Comparison of Common SUV Metrics
| SUV Metric | Description | Advantages | Disadvantages |
| SUVmax | Value of the single hottest voxel in the tumor. frontiersin.org | High reproducibility, operator-independent. frontiersin.org | Sensitive to image noise, may not represent the entire tumor. radiopaedia.org |
| SUVmean | Average SUV of all voxels within the delineated tumor volume. researchgate.net | Reflects the overall tumor metabolic activity. | Highly dependent on the accuracy of tumor segmentation. snmjournals.org |
| SUVpeak | Average SUV within a small, predefined ROI in the most active area. snmjournals.org | More robust to noise than SUVmax, less dependent on segmentation than SUVmean. | May not be standardized across different software platforms. |
| Total Lesion Glycolysis (TLG) | Product of MTV and SUVmean. frontiersin.org | Combines volumetric and metabolic information. | Dependent on both segmentation and the chosen SUV threshold for MTV. |
Image Reconstruction Techniques and Their Impact on Fludeoxyglucose F 18 Image Quality
Image reconstruction is a critical step in PET imaging that converts the raw data detected by the scanner into a three-dimensional image. The choice of reconstruction algorithm and its parameters has a profound impact on the quality of the final ¹⁸F-FDG PET image, affecting characteristics such as signal-to-noise ratio (SNR), contrast, spatial resolution, and quantitative accuracy. snmjournals.orgbjrs.org.br
Historically, filtered back-projection (FBP) was common but has been largely replaced by iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM), which produce images with better noise properties. snmjournals.orgbjrs.org.br Modern PET/CT scanners often incorporate advanced modeling techniques into the reconstruction process to further enhance image quality:
Point-Spread Function (PSF) Modeling : This technique accounts for the inherent blurring in the PET system, leading to improved resolution and contrast. snmjournals.org
Time-of-Flight (TOF) Information : TOF scanners use the small difference in arrival times of the two annihilation photons to better localize the event, which improves the signal-to-noise ratio. snmjournals.org
Studies have shown that reconstruction settings—including the algorithm, number of iterations and subsets, and post-reconstruction filtering—can significantly alter quantitative values and the texture features used in radiomics. wordpress.comnih.gov For instance, using PSF and TOF in reconstruction generally leads to better image quality in terms of SNR and lesion detectability. snmjournals.orgsnmjournals.org The variability of radiomic features is highly dependent on these reconstruction settings, highlighting the need for standardization to ensure the reproducibility of research findings. wordpress.comnih.gov
Table 3: Impact of Reconstruction Techniques on ¹⁸F-FDG PET Image Quality
| Reconstruction Technique | Principle | Impact on Image Quality |
| Filtered Back-Projection (FBP) | An analytical reconstruction method. | Rarely used clinically now; prone to high image noise. snmjournals.org |
| Ordered Subsets Expectation Maximization (OSEM) | An iterative algorithm that provides a better noise-resolution trade-off than FBP. | Standard in modern PET; image quality depends on the number of iterations and subsets. bjrs.org.br |
| Point-Spread Function (PSF) Modeling | Models the scanner's resolution properties to deblur the image. | Improves image resolution and contrast, enhancing the delineation of structures. snmjournals.org |
| Time-of-Flight (TOF) Modeling | Uses the time difference between photon detections to localize the event. | Improves signal-to-noise ratio (SNR) and reduces heterogeneity due to noise. snmjournals.org |
Kinetic Modeling for this compound Data Analysis
While SUV provides a practical, semi-quantitative measure of ¹⁸F-FDG uptake, full kinetic modeling of dynamic PET data is considered the gold standard for quantifying metabolic rates. snmjournals.orgsnmjournals.org This method involves acquiring a series of images over time (typically 60-90 minutes) immediately following tracer injection to capture the pharmacokinetics of ¹⁸F-FDG in the tissue. snmjournals.orgsnmjournals.org
Kinetic analysis uses mathematical compartmental models to describe the transport and trapping of ¹⁸F-FDG. The most widely accepted model for ¹⁸F-FDG is the two-tissue irreversible compartmental model, which estimates several microparameters:
K₁ : The rate of tracer transport from plasma to the tissue.
k₂ : The rate of tracer transport from the tissue back to the plasma.
k₃ : The rate of ¹⁸F-FDG phosphorylation by hexokinase, trapping it within the cell. mdpi.com
From these, the net influx rate of the tracer (Ki), which represents the metabolic flux, can be calculated as Ki = (K₁ * k₃) / (k₂ + k₃). nih.gov A crucial component for absolute quantification is the arterial input function (AIF), which represents the time course of tracer concentration in arterial plasma. snmjournals.org Obtaining the AIF typically requires invasive arterial blood sampling, which has limited the routine clinical use of full kinetic modeling. snmjournals.orgsnmjournals.org
To overcome this limitation, methods using an image-derived input function (IDIF) from a large artery like the aorta or carotid have been developed. snmjournals.org Simplified graphical analysis methods, such as the Patlak plot, have also been proposed. The Patlak analysis can estimate the net influx rate (Ki) without needing to estimate each microparameter individually, making it a more practical approach for analyzing dynamic data. snmjournals.orgnih.gov
Radiomics and Radiogenomics in this compound PET Research
Radiomics is an emerging field that involves the high-throughput extraction of a large number of quantitative features from medical images, such as ¹⁸F-FDG PET scans. utwente.nlresearchgate.net The underlying premise is that these features can non-invasively capture information about tumor phenotype and heterogeneity that is not apparent through visual inspection alone. wordpress.comutwente.nl These features, when analyzed with advanced computational methods, can be used to develop predictive models for diagnosis, prognosis, and treatment response. utwente.nltijdschriftvoornucleairegeneeskunde.nl
Radiogenomics takes this a step further by investigating the association between these quantitative imaging features (the "radiomic signature") and the genomic characteristics of a tumor. rsna.org For example, research in non-small cell lung cancer has shown an association between high SUVmax on ¹⁸F-FDG PET and a gene expression signature related to the epithelial-mesenchymal transition (EMT), a process linked to cancer invasion and metastasis. rsna.org This integration of imaging and genomics holds the potential to uncover new biological insights and develop non-invasive biomarkers for personalized medicine. rsna.orgnih.gov
The application of radiomics to ¹⁸F-FDG PET/CT is being explored across various cancers to predict outcomes and guide therapy. tijdschriftvoornucleairegeneeskunde.nlnih.gov However, a significant challenge in the field is the lack of standardization in image acquisition, reconstruction, and feature extraction, which can affect the robustness and reproducibility of radiomic features. wordpress.comutwente.nl
Feature Extraction and Selection from this compound PET Images
The radiomics workflow begins with the delineation of a volume of interest (VOI), typically the tumor, followed by the extraction of a large number of quantitative features. utwente.nltijdschriftvoornucleairegeneeskunde.nl These features are generally categorized into several groups:
First-Order Statistics : These describe the distribution of voxel intensities within the VOI without considering their spatial relationship. Examples include mean, standard deviation, skewness, and kurtosis. snmjournals.org
Shape-Based Features : These describe the three-dimensional size and shape of the tumor VOI, such as volume, surface area, and sphericity. wordpress.com
Textural Features : These features quantify the spatial arrangement of voxel intensities and are used to measure intratumor heterogeneity. They are calculated from matrices like the Gray-Level Co-occurrence Matrix (GLCM), Gray-Level Run-Length Matrix (GLRLM), and Gray-Level Size-Zone Matrix (GLSZM). wordpress.com
Given the high dimensionality of the extracted feature set, a crucial subsequent step is feature selection. This process aims to identify the most informative and stable features while discarding redundant or noisy ones. This is essential for building robust and generalizable predictive models and avoiding overfitting, especially when dealing with limited dataset sizes. utwente.nl The stability of these features is a major concern, as they can be highly sensitive to variations in imaging parameters, such as reconstruction settings and voxel size. snmjournals.orgwordpress.com Therefore, rigorous investigation into feature robustness is a prerequisite for the clinical translation of radiomic biomarkers. nih.gov
Table 4: Categories of Radiomic Features Extracted from ¹⁸F-FDG PET Images
| Feature Category | Description | Example Features |
| First-Order | Describe the distribution of individual voxel values. | SUVmean, SUVmax, Skewness, Kurtosis |
| Shape-Based | Describe the geometry of the tumor volume. | Volume, Sphericity, Compactness |
| Textural (Second-Order) | Quantify spatial relationships between voxels with similar intensities. | Contrast, Correlation, Energy, Homogeneity (from GLCM) |
| Higher-Order | Derived from filtered images to capture more complex patterns. | Features from wavelet or Laplacian of Gaussian (LoG) filtered images. |
Correlation of Radiomic Features with Molecular and Genomic Data
The field of radiogenomics leverages the hypothesis that imaging-based radiomic features reflect underlying molecular and genomic characteristics of tissues. For this compound (FDG) Positron Emission Tomography (PET), this involves investigating the associations between quantitative data extracted from PET images and the genomic and molecular profiles of tumors. nih.gov This integration aims to non-invasively decode tumor biology, predict molecular subtypes, and identify pathways associated with prognosis and treatment response.
Research has demonstrated significant correlations between FDG PET radiomic features and a wide array of molecular and genomic data, including gene expression signatures, specific gene mutations, and molecularly defined tumor subtypes. These associations provide a bridge between the macroscopic phenotype captured by imaging and the microscopic biological drivers of disease.
Detailed Research Findings
Studies across various cancer types have established specific links between FDG PET radiomics and molecular data.
Breast Cancer: Radiomic signature models derived from FDG PET/CT images have been shown to be effective in classifying the molecular subtypes of breast cancer, such as Luminal A, Luminal B, HER2-positive, and triple-negative. nih.govsnmjournals.org These models, which incorporate multiple radiomic features, have demonstrated superior performance in distinguishing between subtypes compared to conventional PET parameters like the maximum standardized uptake value (SUVmax). imrpress.com For instance, a study involving 273 patients developed radiomic signature models that could effectively classify luminal vs. non-luminal, HER2+ vs. HER2-, and triple-negative vs. non-triple-negative subtypes with high accuracy. nih.govimrpress.com Furthermore, research has connected FDG uptake kinetics with the tumor's biological pathways, finding that dynamic imaging measures are strongly associated with immune-related pathways. nih.gov
Diffuse Large B-cell Lymphoma (DLBCL): A significant correlation has been identified between FDG PET radiomic profiles and metabolic gene expression signatures. ashpublications.org One study uncovered a specific "radiometabolic signature" (RadSig) comprising four radiomic features (histo kurtosis, histo energy, shape sphericity, and neighboring gray level dependence matrix contrast). ashpublications.orgnih.gov This signature was significantly associated with a 6-gene signature that regulates mitochondrial oxidative metabolism and glycolysis (SCL25A1, PDK4, PDPR, MAP2K1, HIF1A, GBE1), and was also predictive of patient outcomes. ashpublications.orgnih.gov
Lung Cancer: In non-small cell lung cancer (NSCLC), radiogenomic analysis has linked high FDG uptake with a 14-gene signature indicative of an epithelial-mesenchymal transition (EMT)–like phenotype, which is associated with a poor prognosis. rsna.org Other studies have focused on predicting the mutation status of the epidermal growth factor receptor (EGFR), a critical therapeutic target. nih.gov Combined PET/CT radiomic models have shown the ability to predict EGFR mutations, particularly in advanced-stage lung adenocarcinoma. nih.gov Additionally, radiomics has been used to assess the tumor immune microenvironment, with features correlating with the expression of Programmed Death-Ligand 1 (PD-L1) and the presence of CD8+ tumor-infiltrating lymphocytes (TILs). frontiersin.org
Colorectal Cancer (CRC): Radiomic analysis of FDG PET images has been used to develop prognostic signatures. mdpi.com While some studies note that genomic data like KRAS mutations were not fully available for correlation, they successfully created a radiomics-based nomogram that, combined with clinical data, could predict progression-free survival. mdpi.com The underlying principle is the development of an analytical framework that can integrate transcriptomic data with PET measurements to better understand the disease's heterogeneity. nih.gov
Other Cancers: The application of FDG PET radiogenomics extends to other malignancies. In advanced gastric cancer, textural features from PET/CT have been correlated with the tumor microenvironment, including the infiltration of CD8 and CD163 cells and the expression of Matrix Metallopeptidase 11 (MMP-11). nih.gov In oral squamous cell carcinoma (OSCC), texture analysis has been linked to mRNA expression, identifying that the gene ASB2 is overexpressed in non-responders and correlates with specific imaging features. nih.gov For intrahepatic cholangiocarcinoma (iCCA), high FDG uptake is associated with enriched cell cycle, metabolism, and hypoxia pathways and correlates with the expression of genes such as RRM2 and SLC27A2, which are related to chemotherapy response. nih.gov
These findings underscore the potential of FDG PET radiomics to serve as a non-invasive biomarker that reflects the complex molecular landscape of tumors.
Data Tables
| Cancer Type | Radiomic Approach | Correlated Molecular Subtype / Data | Key Finding | Reference |
|---|---|---|---|---|
| Breast Cancer | Radiomic Signature Model (LASSO algorithm) | Luminal vs. Non-luminal, HER2+ vs. HER2-, Triple-Negative vs. Non-TN | Radiomic models significantly outperformed conventional PET parameters (SUVmax, MTV, TLG) in classifying molecular subtypes. | nih.govimrpress.com |
| Non-Small Cell Lung Cancer (NSCLC) | Radiomic Signature (Rad-score) | Tumor Immune Microenvironment Types (based on PD-L1 and CD8+ TILs) | A radiomics signature was able to predict different tumor immune phenotypes. | frontiersin.org |
| Lung Adenocarcinoma | Machine Learning Models (Random Forest) | EGFR Mutation Status | A combined PET/CT radiomics model improved the prediction of EGFR mutation status, especially in advanced-stage disease. | nih.gov |
Artificial Intelligence Ai and Machine Learning Ml in Fludeoxyglucose F 18 Pet Research
AI/ML for Fludeoxyglucose F 18 PET Image Interpretation
AI is showing considerable promise as a tool for interpreting PET scans, with applications in automating lesion detection, segmentation, and diagnosis. researchgate.net The goal is to augment the capabilities of radiologists and nuclear medicine specialists, potentially reducing interobserver variability and improving the consistency of image evaluation. nih.govnih.gov
AI algorithms, especially deep convolutional neural networks (CNNs), are being developed to automatically detect and characterize metabolically active lesions on ¹⁸F-FDG PET/CT scans. nih.govnih.gov These systems are trained on large datasets of images to recognize patterns indicative of malignancy. nih.gov The performance of these AI tools is often evaluated based on their sensitivity in detecting lesions and their ability to characterize them by size and intensity. nih.govsnmjournals.org
Studies have shown that AI can achieve high sensitivity in lesion detection. For instance, one AI tool developed for lung lesions demonstrated a 90% sensitivity, correctly identifying 18 out of 20 lesions in a test group. nih.gov Another study using synthetic lesions to test two different AI algorithms found that both demonstrated higher detection rates for lesions with increased size and contrast. nih.gov One algorithm could detect 10 mm diameter lesions with 90% sensitivity at an 8:1 lesion-to-background ratio, whereas the other required a 16:1 ratio to achieve the same sensitivity. nih.gov The use of synthetic lesions provides a valuable method for benchmarking and comparing the performance of different AI detection algorithms. snmjournals.org
AI models can also assist in characterizing lesions by extracting quantitative features that may not be apparent to the human eye, a field known as radiomics. mdpi.com This allows for a more detailed analysis of tumor phenotypes. mdpi.com
Table 1: Performance of AI Models in Lesion Detection in ¹⁸F-FDG PET Studies
| Study Focus | AI Method | Key Performance Metrics | Findings |
| Lung Lesion Detection | Convolutional Neural Network (CNN) | Sensitivity: 90%; Positive Predictive Value: 88%; Negative Predictive Value: 100% | The AI tool successfully detected 18 of 20 lung lesions and showed a 100% negative predictive value on a patient basis. nih.govchalmers.se |
| General Lesion Detection (Synthetic Lesions) | Two separate AI algorithms (3D deep CNN-based) | Sensitivity dependent on size and contrast. Algorithm 1: 90% sensitivity for 10mm lesion at 8:1 contrast. Algorithm 2: 90% sensitivity for 10mm lesion at 16:1 contrast. | Both AI methods showed higher detection rates with increased lesion size and contrast; one algorithm consistently outperformed the other. nih.gov |
| Nasopharyngeal Carcinoma (NPC) Lesion Detection | PET Assisted Reporting System (PARS) - Deep Learning | Sensitivity: 88.33%; Specificity: 97.31%; Accuracy: 97.12% | The system demonstrated high sensitivity and accuracy in identifying malignant primary and metastatic lesions in NPC patients. snmjournals.org |
A significant challenge in ¹⁸F-FDG PET interpretation is distinguishing malignant tumors from benign conditions, such as inflammation or infection, which can also show increased glucose metabolism. nih.govjrevmeds.com AI and ML models are being developed to improve this differentiation. nih.govnih.gov These models often combine PET data with CT features and clinical information to increase diagnostic accuracy. frontiersin.org
Radiomics, the process of extracting a large number of quantitative features from medical images, plays a key role. jrevmeds.com Features related to the texture and heterogeneity of ¹⁸F-FDG uptake can be analyzed by ML algorithms to identify patterns that distinguish benign from malignant lesions. jrevmeds.com For example, high entropy values (a measure of heterogeneity) are more often associated with tumors, while benign lesions tend to exhibit lower entropy. jrevmeds.com
In a study on solitary pulmonary nodules, combining ¹⁸F-FDG PET/CT metrics with radiomics features in an ML model showed a significant ability to predict the final diagnosis. nih.gov Another study found that an artificial neural network demonstrated excellent predictive value in estimating the likelihood of malignancy in pulmonary nodules, achieving a sensitivity of 100% and specificity of 93.1%. frontiersin.org Similarly, automated 3D high-resolution representation learning with ¹⁸F-FDG PET/CT has shown promising performance in distinguishing between malignant and benign pulmonary nodules without the need for manual annotation. nih.gov
Table 2: AI/ML Performance in Differentiating Benign vs. Malignant Lesions
| Lesion Type | AI/ML Model | Input Data | Key Performance Finding |
| Solitary Pulmonary Nodules | Artificial Neural Network | ¹⁸F-FDG PET/CT | Achieved an AUC of 0.981, with 100% sensitivity and 93.1% specificity in estimating malignancy likelihood. frontiersin.org |
| Solitary Pulmonary Nodules | Automated 3D High-Resolution Representation Learning (HRRL) | ¹⁸F-FDG PET/CT | Showed promising performance in distinguishing malignant from benign nodules without manual annotation. nih.gov |
| Solitary Pulmonary Nodules | Machine Learning with Quantitative Vessel Tortuosity (QVT) | Non-contrast CT and PET/CT | A classifier using QVT features achieved an AUC of 0.85, outperforming radiologists (AUC 0.61). researchgate.net |
Accurate delineation of tumor boundaries is critical for treatment planning, particularly in radiation therapy, and for assessing response to treatment. nih.govsnmjournals.org Manual segmentation is time-consuming and subject to significant inter-observer variability. researchgate.net AI, especially deep learning models, offers a solution for automated, consistent, and rapid tumor segmentation. nih.govresearchgate.net
State-of-the-art deep learning methods, such as the nnU-Net architecture, have been successfully applied to automatically delineate gross tumor volume (GTV) on ¹⁸F-FDG PET/CT images. snmjournals.orgresearchgate.net In a large study on head and neck cancer, a deep learning model achieved a high similarity to expert manual delineations, with a Dice Similarity Coefficient (DSC) of 0.80. nih.govsnmjournals.orgresearchgate.net The study found no significant difference between the variability of the AI's delineation compared to an expert's and the variability between different experts. nih.govresearchgate.net This suggests that AI can automate the extraction of tumor-volume-derived imaging biomarkers with a level of consistency comparable to human experts. nih.govresearchgate.net The time saved by automated contouring could have a tangible clinical impact by reducing treatment delays. nih.gov
Table 3: Performance of Deep Learning in Tumor Delineation on ¹⁸F-FDG PET/CT
| Cancer Type | AI Method | Performance Metric | Result |
| Head and Neck Cancer | nnU-Net (Deep Learning) | Dice Similarity Coefficient (DSC) vs. Expert Delineation | AI vs. Expert DSC: 0.80. snmjournals.orgresearchgate.net |
| Head and Neck Cancer | Deep Learning Methods | AI-to-Expert Variability vs. Inter-Expert Variability | No significant difference found (DSC of 0.78 for AI vs. 0.82 for experts). nih.govresearchgate.net |
| Nasopharyngeal Carcinoma | PET Assisted Reporting System (PARS) | Correlation of Metabolic Parameters (Manual vs. AI) | High correlation for SUVmax (r=0.989), SUVpeak (r=0.993), MTV (r=0.897), and TLG (r=0.963). snmjournals.org |
AI/ML for Disease Staging and Prognosis Prediction
AI and ML models are increasingly used to analyze ¹⁸F-FDG PET data for disease staging and predicting patient outcomes. nih.govdovepress.com By integrating imaging features with clinical data, these models can provide a more accurate assessment of disease extent and a more reliable prediction of prognosis than traditional methods alone. nih.govmdpi.com
AI/ML for Therapy Response Assessment
Assessing response to therapy is a critical application of ¹⁸F-FDG PET, and AI is being explored to make this assessment more robust and predictive. nih.govresearchgate.net AI algorithms can monitor changes in tumors over time by identifying and quantifying radiomic features from PET images acquired before and after treatment. nih.gov This allows for an early and objective evaluation of treatment efficacy. nih.govnih.gov
AI/ML for Image Quality Improvement
Two inherent limitations of PET imaging are relatively high image noise and low spatial resolution. nih.govmdpi.com AI, particularly deep learning, is being used to address these challenges through post-reconstruction image enhancement. nih.govsnmjournals.org The main tasks are denoising (reducing noise) and deblurring (improving resolution). nih.govsnmjournals.orgnih.gov
Challenges and Considerations for AI/ML Implementation in this compound PET Research
The deployment of AI and ML in medical imaging, while promising, is accompanied by significant challenges and ethical considerations. snmjournals.orgfrontiersin.org The Society of Nuclear Medicine and Molecular Imaging's AI Task Force has identified four major ethical risks during the deployment of AI medical devices (AIMDs): patient autonomy and privacy, transparency, fairness, and accountability. snmjournals.orgnih.gov
Specific AI/ML Applications in this compound PET Research
Despite the challenges, AI and ML have demonstrated considerable potential in various specific applications within this compound PET research, from automated image analysis to disease diagnosis and prognosis.
Deep learning, a subset of ML, utilizes complex neural networks to analyze imaging data. Several models have been adapted for this compound PET analysis.
YOLOv2 (You Only Look Once version 2) is an object detection model that has been applied to FDG-PET maximum intensity projection (MIP) images to automatically detect areas of physiological uptake, such as in the brain, liver, and bladder. nih.govnih.gov In one study, YOLOv2 was trained on 3,500 MIP images from 500 cases and demonstrated high precision in identifying these physiological regions quickly, with an average processing time of 31.6 frames per second. nih.gov By combining YOLOv2 for physiological uptake detection with a subtraction process, researchers developed a method to detect abnormal uptakes with a high coverage rate of over 92% compared to findings identified by experienced radiologists. nih.gov This approach shows promise as a diagnostic aid by rapidly highlighting potentially malignant lesions for further review. nih.govnih.gov
ResNet50 (Residual Network 50) is a 50-layer deep convolutional neural network (CNN) known for its architecture that addresses the vanishing gradient problem in very deep networks. nih.govgithub.com It has been widely used for image classification and feature extraction in medical imaging. nih.gov In the context of FDG PET, ResNet50 has been employed as a backbone for various tasks. For instance, a ResNet50 model was used to extract features from whole-body FDG PET MIP images in lung cancer patients, demonstrating that the extracted features could cluster patients according to clinicopathological factors. nih.gov Another study used a ResNet34-based model (a variant of ResNet) to classify lymphoma PET-CT scans, achieving high accuracy (89.0%) and an area under the curve (AUC) of 0.949 in distinguishing between scans with and without hypermetabolic tumor sites. mssm.edunih.gov
The table below summarizes the application of these deep learning models in FDG PET research.
| Model | Application | Key Findings | Reference |
| YOLOv2 | Detection of physiological and abnormal uptake on FDG-PET MIP images. | Achieved a mean average precision (mAP) of 0.831 for physiological uptake. A combination method detected abnormal uptake with a >92% coverage rate. | nih.gov, nih.gov |
| ResNet50 | Classification of small pulmonary nodules on CT images. | A ResNet50-Ensemble Voting model achieved an accuracy of 0.943, with a sensitivity of 0.964 and specificity of 0.911. | nih.gov |
| ResNet34 | Classification of lymphoma FDG-PET-CT scans. | Achieved an AUC of 0.949 and accuracy of 89.0% in distinguishing between active and non-active disease. | mssm.edu, nih.gov |
| ResNet50 | Feature extraction from whole-body FDG PET MIP images in lung cancer. | Demonstrated that extracted features clustered according to various clinicopathological factors, including tumor staging. | nih.gov |
In lymphoma, FDG PET/CT is the standard for staging and response assessment. manchester.ac.uknih.gov Prognostic biomarkers such as total metabolic tumor volume (TMTV) and maximum dissemination (Dmax) are powerful predictors of patient outcomes but are challenging and time-consuming to calculate manually. snmjournals.orgsnmjournals.org AI, particularly deep learning, offers a solution to automate this process. nih.govresearchgate.net
The table below presents findings from a key study on AI for prognostic biomarker measurement in lymphoma.
| Study Cohort | Biomarker | AI Performance | Prognostic Value | Reference |
| 382 DLBCL Patients (REMARC and LNH073B trials) | sTMTV (surrogate Total Metabolic Tumor Volume) | High correlation with 3D TMTV (Spearman r = 0.878 and 0.752 in two cohorts). | Similar Hazard Ratio for PFS as 3D TMTV (e.g., sTMTV HR: 11.81 vs TMTV HR: 11.24). | snmjournals.org, snmjournals.org |
| 382 DLBCL Patients (REMARC and LNH073B trials) | sDmax (surrogate maximum Dissemination) | High correlation with 3D Dmax (Spearman r = 0.709 and 0.714 in two cohorts). | Similar Hazard Ratio for PFS as 3D Dmax (e.g., sDmax HR: 12.49 vs Dmax HR: 9.0). | snmjournals.org, snmjournals.org |
Polymyalgia Rheumatica (PMR) is the most common inflammatory rheumatic disease in the elderly, but its diagnosis can be challenging due to symptoms that overlap with other conditions. oup.comspringermedizin.de FDG PET/CT is increasingly recognized for its high sensitivity and specificity in diagnosing PMR by identifying a characteristic pattern of inflammation in musculoskeletal structures. oup.combmj.com
AI and machine learning have been applied to FDG PET/CT data to create diagnostic models for PMR. nih.gov One study used a machine learning algorithm to analyze FDG uptake in various musculoskeletal sites in a cohort of 140 patients. nih.gov The algorithm identified an optimal decision tree for diagnosing PMR, which required a positive finding at the interspinous bursa or, if negative, a positive finding at the trochanteric bursa. nih.gov This simple, two-site model demonstrated good sensitivity and specificity in both training and validation cohorts. nih.gov
The table below details the performance of a machine learning model in diagnosing Polymyalgia Rheumatica.
| Study Design | Model/Algorithm | Key Diagnostic Sites | Performance (Validation Cohort) | Reference |
| Retrospective study with 140 patients (55 PMR, 85 other rheumatisms) | Machine Learning Decision Tree | 1. Interspinous bursa2. Trochanteric bursa | Sensitivity: 78.6%Specificity: 80.1% | nih.gov |
| Retrospective study of atypical PMR cases | ResNet50 AI Model | Characteristic PMR anatomical regions | Identified 16 out of 17 atypical PMR cases as positive. | acrabstracts.org |
Challenges and Limitations in Fludeoxyglucose F 18 Pet Research
Physiological Uptake and Potential for False Positives/Negatives
A primary challenge in the interpretation of FDG-PET scans is the physiological uptake of the tracer in various normal tissues, which can lead to misinterpretation. nih.govscielo.br FDG, as a glucose analog, is taken up by any cell with high glucose metabolism, not just malignant ones. nih.govfrontiersin.org This non-specific accumulation is a major source of false-positive and false-negative results in oncological imaging. nih.gov
False Positives:
Increased FDG uptake in non-cancerous tissues can mimic malignancy, leading to a false-positive finding. scielo.br Common sites of physiological uptake that can cause confusion include the brain, which is highly dependent on glucose, muscles, salivary glands, myocardium, and the gastrointestinal and urinary tracts. scielo.brnih.gov
Several specific conditions and tissues are notorious for causing false-positive readings:
Inflammation and Infection: Activated inflammatory cells, such as neutrophils and macrophages, exhibit high glucose metabolism and therefore show increased FDG accumulation. scielo.brnih.gov This can be seen in a wide range of conditions, including infections, sarcoidosis, and post-surgical or post-radiation inflammation. scielo.brspringermedizin.de In the post-therapy setting, it is reported that up to 40% of FDG uptake may occur in non-tumor tissue. nih.govsnmjournals.org
Brown Adipose Tissue (BAT): Also known as brown fat, this tissue is involved in heat production and shows intense FDG uptake, particularly in colder weather, in children, and in individuals with a low body mass index. nih.govnih.gov The uptake in BAT is often bilateral and symmetric but can be focal or asymmetric, potentially being mistaken for pathology. nih.gov
Physiological Organ Activity: Normal physiological processes can lead to significant FDG accumulation. For example, benign ovarian uptake can be seen in premenopausal women in correlation with ovulation. snmjournals.org The thymus in healthy children is another site of homogeneous uptake. nih.gov The cecum and right colon also tend to show higher uptake due to the presence of glucose-avid lymphocytes. snmjournals.org
False Negatives:
Conversely, a false-negative result occurs when a malignancy does not show significant FDG uptake. nih.gov This can happen in several scenarios:
Tumor Histology: Certain types of tumors have inherently low glycolytic activity. These include some adenomas, bronchioloalveolar carcinomas, carcinoid tumors, and certain types of lymphomas. springermedizin.de Tumors with a high mucinous component can also exhibit low FDG uptake due to lower cellularity. springermedizin.de
Small Lesions: Due to the limited spatial resolution of PET scanners, small tumors may not be detected, a phenomenon known as the partial volume effect. snmjournals.org
Hyperglycemia: High blood glucose levels can competitively inhibit the uptake of FDG by tumor cells, leading to a false-negative finding. springermedizin.de
Table 1: Common Causes of False Positives and False Negatives in FDG-PET Imaging
| Finding | Common Causes | Tissues/Conditions Involved |
|---|---|---|
| False Positive | Inflammation/Infection | Activated neutrophils and macrophages, sarcoidosis, post-surgical changes, radiation pneumonitis. scielo.brspringermedizin.de |
| Physiological Uptake | Brown adipose tissue, muscle, salivary glands, myocardium, ovaries (ovulation). scielo.brsnmjournals.org | |
| False Negative | Low Tumor Metabolism | Bronchioloalveolar carcinoma, carcinoid tumors, mucinous adenocarcinomas. springermedizin.de |
| Patient Factors | Hyperglycemia. springermedizin.de | |
| Technical Limitations | Small tumor size (partial volume effect). snmjournals.org |
Inter-patient Variability and Standardization Issues
The quantitative analysis of FDG-PET scans, often using the Standardized Uptake Value (SUV), is hampered by significant variability between patients. nih.gov This variability can arise from a multitude of physiological and technical factors, making it challenging to establish universal thresholds for diagnosing and monitoring disease. snmjournals.org
The biodistribution of FDG is known to be variable among patients. nih.gov This necessitates the standardization of protocols to ensure that imaging results are comparable across different individuals and imaging centers. snmjournals.org Key areas requiring standardization include patient preparation procedures, the timing of the FDG uptake period, and the parameters for image acquisition and reconstruction. snmjournals.orgnih.gov The goal of such standardization is to maximize tracer uptake in target tissues while minimizing it in healthy tissues, thereby reducing the variability in SUV measurements. nih.gov Without strict adherence to standardized protocols, the relationship between SUV and the actual metabolic rate of tissue can be inconsistent, potentially leading to misinterpretation of the scan, especially when monitoring response to therapy. nih.gov
Impact of Patient-Related Factors (e.g., Obesity, Glucose Levels) on Fludeoxyglucose F 18 Uptake
A patient's physiological state at the time of the scan can profoundly influence FDG biodistribution and uptake, further complicating the interpretation of PET images.
Glucose Levels: Blood glucose levels have a direct impact on FDG uptake. nih.gov Hyperglycemia, or high blood sugar, leads to competition between glucose and FDG for cellular uptake. springermedizin.de This results in decreased FDG accumulation in the brain. nih.govresearchgate.net One study found that cortical FDG uptake showed a significant non-linear relationship with glycemia, with SUVmax differences of up to 58.6% between high and low glycemic ranges. researchgate.net While some studies suggest that high blood glucose levels can reduce tumor uptake, others have found that tumoral uptake is not significantly influenced. nih.govresearchgate.net The effect on the liver has also yielded conflicting results in the literature. researchgate.net
Obesity: Obesity can also alter FDG biodistribution. nih.gov One study reported that obesity decreased tracer uptake in several healthy organs by up to 30%. nih.govmdpi.com Conversely, another report suggested that because fatty tissues have relatively low glucose uptake, a higher proportion of the injected FDG remains available for uptake by other organs in obese patients. mdpi.com Specifically in cardiac imaging, obesity has been associated with lower myocardial glucose uptake, suggesting a shift in myocardial metabolism. nih.gov An obese group showed significantly lower myocardial uptake compared to a non-obese group. nih.gov
Table 2: Impact of Patient Factors on FDG Uptake in Different Organs
| Factor | Organ | Effect on FDG Uptake (SUVmax) | Reference |
|---|---|---|---|
| Elevated Blood Glucose | Brain | Decreased | nih.govresearchgate.net |
| Skeletal Muscle | Increased | nih.gov | |
| Tumor | Not significantly influenced | nih.gov | |
| Obesity | Various Healthy Organs | Decreased by up to 30% | nih.govmdpi.com |
| Myocardium | Significantly lower | nih.gov |
Specificity Limitations in Non-Oncologic Applications
While FDG-PET is increasingly used in non-oncologic settings, such as for the diagnosis of infections, inflammatory diseases, and certain cardiac and neurological conditions, its utility is often limited by a lack of specificity. nih.govmdpi.com The fundamental principle of FDG uptake—accumulation in metabolically active cells—is not specific to cancer. scielo.brspringermedizin.de
Activated white blood cells, which are central to both infection and inflammation, are highly metabolic and avidly consume glucose, leading to intense FDG uptake. nih.gov This makes it difficult to distinguish between malignancy and inflammatory or infectious processes based on FDG uptake alone. nih.gov For example, conditions like mycobacterial and fungal infections, sarcoidosis, and radiation pneumonitis can all show intense FDG uptake. springermedizin.de In cardiovascular applications, while FDG-PET can be valuable for assessing myocardial viability, its use in diagnosing conditions like vascular graft infections can be complex, although it has shown high accuracy in some studies. mdpi.com Similarly, in neurology, while useful for evaluating epilepsy, its role in differentiating brain tumor recurrence from radiation necrosis is limited due to the high physiological glucose metabolism of the brain. frontiersin.org
Technical and Methodological Challenges in Data Acquisition and Analysis
Beyond physiological and patient-related factors, a range of technical and methodological challenges can affect the reliability and reproducibility of quantitative FDG-PET studies. snmjournals.orgnih.gov These challenges span the entire imaging chain, from data acquisition to the final analysis.
Data Acquisition: The parameters used for acquiring PET data can significantly influence the results. nih.gov These include the duration of the scan, the overlap between bed positions in a whole-body scan, and corrections for signal attenuation. nih.gov For instance, if contrast-enhanced CT data are used for attenuation correction, the high density of the contrast agent can lead to an overcorrection of the PET signal, creating a false-positive finding. nih.gov Dynamic acquisitions, which are necessary for full kinetic analysis, present their own challenges, including the need for long scan times which can be uncomfortable for the patient.
Image Reconstruction and Analysis: The methods used to reconstruct the raw PET data into images can also introduce variability. nih.gov Different reconstruction algorithms (e.g., analytical vs. iterative) and the application of post-reconstruction filters can alter the final image and the resulting SUV measurements. nih.gov Furthermore, the analysis of the images is subject to variability. The definition of the region of interest (ROI) around a lesion can be subjective and affect the calculated SUV. snmjournals.org While various methods for quantifying tissue metabolism exist, from simple SUVs to complex kinetic modeling, there is no single "best" methodology, and each has its own set of assumptions and limitations. snmjournals.orgnih.gov These technical factors underscore the critical need for rigorous standardization and quality control in clinical trials and routine practice to ensure that FDG-PET remains a reliable quantitative imaging biomarker. snmjournals.org
Future Research Directions and Emerging Technologies for Fludeoxyglucose F 18
The landscape of medical imaging is in a constant state of evolution, and Fludeoxyglucose F 18 (FDG), a cornerstone of positron emission tomography (PET), continues to be at the forefront of innovative research. While its role in oncology, neurology, and cardiology is well-established, ongoing studies are exploring new clinical applications, technological integrations, and its role alongside novel imaging agents. patsnap.comnih.gov The future of FDG F 18 is geared towards enhancing its diagnostic precision, expanding its utility, and personalizing patient care.
Ethical and Regulatory Considerations in Fludeoxyglucose F 18 Research
Patient Safety and Research Protocols
Ensuring the safety of participants in Fludeoxyglucose F 18 research is paramount and is achieved through meticulously designed research protocols that are reviewed and approved by ethics committees or Institutional Review Boards (IRBs). clinicaltrials.govwho.int These protocols address every aspect of the research process, from participant recruitment to the final imaging procedure, with a primary focus on minimizing potential harm.
A fundamental ethical requirement is obtaining legally effective informed consent from all research subjects. healthmanagement.orgnih.gov This process involves providing potential participants with comprehensive information about the study in an understandable language, including its purpose, procedures, potential risks and benefits, and the voluntary nature of participation. nih.gov The informed consent document must clearly state that the study involves research and explain the measures that will be taken to protect the participant's well-being. who.intnih.gov
Research protocols for studies involving this compound are highly detailed to ensure consistency and safety. nih.govsnmjournals.org They specify criteria for patient selection, preparation, and the imaging procedure itself. snmjournals.orgnih.gov For instance, protocols often require patients to fast for a specific period before the scan and may include guidelines for managing diabetic patients to ensure the quality of the imaging data without compromising patient health. nih.govnih.govclinicaltrials.gov
Radiation exposure is a key safety consideration in this compound research. nih.gov While the amount of radiation from a single scan is generally low, research protocols must estimate the total radiation dose a participant will receive and articulate this risk in the informed consent form, often using comparisons to everyday radiation exposure to provide context. nih.goviaea.org The principle of "As Low As Reasonably Achievable" (ALARA) is a guiding tenet, meaning every reasonable effort is made to minimize radiation exposure to the patient, clinical staff, and the public. nih.govfda.gov
The role of ethics committees is central to upholding patient safety. who.int These committees, composed of individuals with diverse backgrounds, are responsible for reviewing research protocols to ensure they are ethically sound and that the potential benefits of the research justify any potential risks. clinicaltrials.govwho.int They scrutinize the scientific validity of the study, the fairness of participant selection, the risk-benefit ratio, and the adequacy of the informed consent process. nih.gov
Interactive Data Table: Key Elements of Patient Safety Protocols in this compound Research
| Protocol Element | Description | Key Considerations | Relevant Search Results |
| Informed Consent | A process of communication between a researcher and a potential participant. | Must be voluntary, informed, and ongoing. Participants must understand the purpose, risks, benefits, and alternatives to the research. | healthmanagement.org, nih.gov, mdpi.com, nih.gov |
| Ethical Review | Independent review of research protocols by an Institutional Review Board (IRB) or ethics committee. | Ensures that the research is ethically acceptable and that the rights and welfare of participants are protected. | clinicaltrials.gov, who.int, nih.gov |
| Radiation Safety | Measures to minimize radiation exposure to participants and personnel. | Adherence to the ALARA (As Low As Reasonably Achievable) principle. Accurate dose estimation and communication of risks. | nih.gov, iaea.org, fda.gov, nih.gov |
| Patient Preparation | Specific instructions for participants to follow before the scan. | Fasting, dietary restrictions, and management of conditions like diabetes are crucial for image quality and patient safety. | nih.gov, snmjournals.org, nih.gov |
| Protocol Standardization | Ensuring consistency in procedures across all participants and sites in a clinical trial. | Minimizes variability in data, which is crucial for the scientific validity of the research findings. | nih.gov |
Data Privacy and Handling in Research Studies
The proliferation of digital imaging and the need for large, multi-institutional datasets in research have made data privacy and secure handling critical ethical and regulatory issues. nih.gov Medical images and associated data contain sensitive protected health information (PHI) that must be safeguarded to protect patient confidentiality. healthmanagement.orgenlitic.com
Regulations such as the Health Insurance Portability and Accountability Act (HIPAA) in the United States and the General Data Protection Regulation (GDPR) in the European Union provide legal frameworks for the protection of health information. healthmanagement.org These regulations mandate that researchers implement robust security measures and establish clear policies for data access, storage, and usage. enlitic.comnumberanalytics.com
A primary method for protecting patient privacy in research is the anonymization or de-identification of data. enlitic.com This involves removing or modifying direct identifiers from the data. The HIPAA Safe Harbor method, for instance, requires the removal of 18 specific types of identifiers, including names, geographic details, and unique identifying numbers. healthmanagement.orgnih.gov It is crucial that these de-identification processes are thorough, removing identifiers from both the image metadata (like DICOM headers) and any information embedded within the pixel data itself. nih.govmedicai.io
Secure data management practices are essential throughout the research lifecycle. enlitic.com This includes using secure data storage solutions like encrypted archives and controlling access to sensitive data through measures like role-based access control (RBAC). numberanalytics.commedicai.io When data is transmitted, secure communication protocols are necessary to prevent unauthorized interception. numberanalytics.com Furthermore, having a disaster recovery plan is important to ensure data can be restored in case of loss or damage. medicai.io
Despite these measures, there remains a risk of re-identification, particularly as data analysis techniques become more sophisticated. nih.gov Therefore, the ethical handling of data extends beyond simple anonymization. Researchers have an obligation to be transparent about how data will be used and to ensure that the data is used only for the purposes for which consent was given. enlitic.comnih.gov As research increasingly involves artificial intelligence and machine learning, new challenges arise in ensuring that data usage remains ethical and that patient privacy is not inadvertently compromised. nih.gov
Interactive Data Table: Best Practices for Data Privacy and Handling in this compound Research
| Best Practice | Description | Key Considerations | Relevant Search Results |
| Regulatory Compliance | Adherence to data protection laws like HIPAA and GDPR. | Establishes the legal requirements for protecting patient health information. | enlitic.com, healthmanagement.org |
| Anonymization & De-identification | Removing or obscuring personally identifiable information from datasets. | Essential for protecting patient privacy while maintaining the utility of the data for research. Must be thorough to prevent re-identification. | enlitic.com, nih.gov, healthmanagement.org, nih.gov |
| Secure Data Storage & Access | Implementing technical safeguards to protect data from unauthorized access. | Includes encryption, role-based access controls, and secure servers or cloud storage. | numberanalytics.com, medicai.io |
| Secure Data Transmission | Protecting data while it is being transferred between systems or institutions. | Use of secure protocols like HTTPS and SFTP to prevent data breaches during transmission. | numberanalytics.com |
| Data Governance | Establishing clear policies for data access, use, and sharing. | Ensures that data is handled responsibly and ethically throughout its lifecycle. | enlitic.com |
Q & A
Q. What is the cellular mechanism of FDG uptake, and how does it inform experimental design in metabolic imaging?
FDG, a glucose analog, is transported into cells via facilitative glucose transporters (e.g., GLUT1/4) and phosphorylated by hexokinase to FDG-6-phosphate, which becomes trapped intracellularly. This mechanism underpins its use in PET imaging to assess glucose metabolism. Researchers must account for tissue-specific expression of transporters and hexokinase activity when designing studies, particularly in tumors or neurological disorders .
Q. What standardized protocols exist for FDG-PET imaging in oncology, and how do they ensure reproducibility?
Adult doses typically range from 5–10 mCi (185–370 MBq), with imaging initiated within 40 minutes post-injection and static emission images acquired at 30–100 minutes. Fasting for 4–6 hours pre-injection minimizes competitive glucose uptake. Standardization of uptake periods, blood glucose monitoring (<150–200 mg/dL), and consistent reconstruction algorithms are critical for reproducibility .
Q. How does FDG-PET aid in differentiating epileptogenic foci in neurology research?
FDG-PET identifies hypometabolic regions correlating with epileptogenic zones. Studies comparing FDG uptake to EEG/MRI data show reduced metabolism in ictal onset areas. Pediatric epilepsy protocols use 2.6 mCi doses, though body-weight adjustments remain unvalidated. Blinded post-surgical validation is recommended to confirm sensitivity .
Advanced Research Questions
Q. How do variations in the "lumped constant ratio" impact quantitative glucose metabolic rate (MRglc) calculations in diverse tissues?
The lumped constant (LC) adjusts for kinetic differences between FDG and glucose. Tissue-specific LC values (e.g., brain: 0.52; tumors: 0.8–1.2) significantly affect MRglc accuracy. Researchers must validate LC assumptions using dynamic PET scans and arterial blood sampling, particularly in pathophysiological states like hypoxia .
Q. What methodological challenges arise when adapting FDG-PET protocols for pediatric oncology research?
Pediatric dosing (2.6 mCi for neurology) lacks validation for oncology/cardiology. Ethical constraints limit radiation exposure studies, necessitating dose extrapolation from adult models. Additionally, motion artifacts and sedation requirements complicate image acquisition. Multi-center collaborations are advised to pool data .
Q. How do renal excretion pathways influence FDG pharmacokinetics in patients with renal impairment?
FDG is primarily renally excreted, but pharmacokinetics in renal impairment remain uncharacterized. Reduced glomerular filtration rate (GFR) may prolong circulation, increasing background uptake. Researchers should measure GFR pre-scan and adjust imaging timelines to minimize false positives in abdominal malignancies .
Q. What experimental strategies address FDG uptake variability in inflammatory vs. malignant tissues?
Dual-time-point imaging (e.g., 1-hour vs. 2-hour scans) exploits differential washout rates: malignancies retain FDG longer than inflammation. Complementary biomarkers (e.g., SUVmax thresholds >2.5) or hybrid imaging (PET/MRI with diffusion-weighted sequences) improve specificity .
Technical and Analytical Considerations
Q. What quality control measures are critical in FDG synthesis for research compliance?
Automated synthesis modules (e.g., GE TRACERLab) must adhere to cGMP, with validation of radiochemical purity (>95%), sterility, and endotoxin levels. Half-life corrections and dose calibrator cross-checks are essential. Documentation of synthesis parameters (e.g., precursor batch, reaction yield) ensures traceability .
Q. How do blood glucose levels confound FDG uptake quantification, and how can this be mitigated?
Hyperglycemia (>200 mg/dL) reduces tumor FDG uptake via competitive inhibition. Protocols for diabetic patients include insulin stabilization (e.g., 2-day normoglycemia pre-scan) or glucose clamping. In cardiology, controlled glucose loading (50–75 g) enhances ischemic myocardial detection .
Q. What statistical approaches resolve contradictions in FDG-PET sensitivity/specificity across cancer types?
Bayesian hierarchical models account for inter-study heterogeneity (e.g., cancer size, histology). Pooled meta-analyses of 16 oncology trials show sensitivity ranges from 84% (pancreatic) to 98% (lymphoma). Receiver operating characteristic (ROC) curves stratified by lesion diameter (<1 cm vs. >1 cm) improve clinical relevance .
Emerging Research Frontiers
Q. Can FDG-PET predict therapeutic response in immuno-oncology trials?
Early metabolic responders (∆SUVmax >25% at 1–2 weeks post-therapy) correlate with prolonged survival in checkpoint inhibitor trials. Challenges include distinguishing pseudoprogression (inflammatory uptake) from true progression. Hybrid PET/CT with PERCIST 1.0 criteria standardizes response assessment .
Q. How does FDG uptake in visceral adipose tissue inform metabolic syndrome research?
Increased FDG uptake in visceral fat correlates with pro-inflammatory cytokine release (e.g., IL-6, TNF-α). Dynamic PET scans with kinetic modeling (e.g., Patlak analysis) quantify metabolic activity, linking adiposity to insulin resistance pathways .
Q. What innovations address FDG’s short half-life (109.7 min) in multi-center trials?
Satellite radiopharmacies with cyclotron access enable regional distribution. Time-staggered production runs and real-time dose tracking software optimize logistics. Alternatively, [⁶⁸Ga]Ga-PSMA-11 offers longer half-life (68 min) for泌尿系肿瘤 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
